9-Methylheptadecanoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C39H70N7O17P3S |
|---|---|
分子量 |
1034.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-methylheptadecanethioate |
InChI |
InChI=1S/C39H70N7O17P3S/c1-5-6-7-8-10-13-16-27(2)17-14-11-9-12-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54) |
InChI 键 |
RPBLACQIMJHAMD-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 9-Methylheptadecanoyl-CoA and Branched-Chain Fatty Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) are integral components of cell membranes in many organisms, influencing membrane fluidity, permeability, and stability.[1] Unlike their straight-chain counterparts, BCFAs possess one or more alkyl branches, most commonly a single methyl group. These methyl-branched fatty acids are broadly classified into two main types: iso-branched, with a methyl group on the penultimate carbon, and anteiso-branched, with a methyl group on the antepenultimate carbon.[2] This guide focuses on the synthesis of a specific mid-chain branched fatty acid, 9-methylheptadecanoic acid, and its activated form, 9-Methylheptadecanoyl-CoA. While not as commonly studied as terminal-branched fatty acids, understanding the biosynthesis of mid-chain BCFAs is crucial for fields ranging from microbial physiology to the development of novel therapeutics. This document provides a comprehensive overview of the proposed biosynthetic pathways, relevant enzymatic data, and detailed experimental protocols for the study of this compound and related compounds.
Biosynthesis of this compound
The biosynthesis of this compound is not as well-documented as that of terminally branched fatty acids. However, based on the established principles of fatty acid synthesis, a plausible pathway can be proposed. The synthesis of BCFAs can occur via two primary mechanisms: one utilizing branched-chain amino acids as primers, and another involving the incorporation of methylmalonyl-CoA as an extender unit.
Proposed Biosynthetic Pathway via Methylmalonyl-CoA Incorporation
The most probable route for the synthesis of 9-methylheptadecanoic acid involves the standard fatty acid synthesis (FAS) machinery with the incorporation of a methylmalonyl-CoA extender unit at a specific elongation cycle. Fatty acid synthase (FASN) is known to be capable of utilizing methylmalonyl-CoA in place of malonyl-CoA, leading to the formation of methyl-branched fatty acids.[3][4]
The synthesis would initiate with a standard primer, likely acetyl-CoA. The fatty acid chain would then be elongated through successive rounds of condensation with malonyl-CoA. At the C8 acyl-ACP stage (octanoyl-ACP), the fatty acid synthase would incorporate a methylmalonyl-CoA molecule instead of a malonyl-CoA molecule. This would introduce a methyl group at the C2 position of the incoming extender unit, which, after reduction, dehydration, and a second reduction, would result in a methyl group at the C9 position of the growing acyl chain. Subsequent elongation cycles would proceed with malonyl-CoA to reach the final 18-carbon chain length of heptadecanoic acid. The final product, 9-methylheptadecanoic acid, would then be activated to this compound by an acyl-CoA synthetase.
The key enzymatic steps are:
-
Priming: Acetyl-CoA is loaded onto the acyl carrier protein (ACP).
-
Elongation (Cycles 1-3): Three rounds of condensation with malonyl-CoA, reduction, dehydration, and reduction to form octanoyl-ACP.
-
Methyl Branch Incorporation (Cycle 4): Condensation of octanoyl-ACP with methylmalonyl-CoA, followed by the standard reduction, dehydration, and reduction steps to yield 9-methyldecanoyl-ACP.
-
Further Elongation (Cycles 5-7): Four more rounds of elongation with malonyl-CoA to produce 9-methylheptadecanoyl-ACP.
-
Thioesterase Activity: Cleavage of the fatty acid from ACP to yield free 9-methylheptadecanoic acid.
-
Activation: Conversion of the free fatty acid to this compound by an acyl-CoA synthetase.
Quantitative Data
Table 1: Hypothetical Kinetic Parameters for Enzymes in this compound Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |
| Fatty Acid Synthase | Acetyl-CoA | 10 | 5 |
| Malonyl-CoA | 5 | 10 | |
| Methylmalonyl-CoA | 50 | 2 | |
| Octanoyl-ACP | 2 | 8 | |
| Acyl-CoA Synthetase | 9-Methylheptadecanoic Acid | 15 | 3 |
| ATP | 100 | - | |
| CoA | 50 | - |
Note: The data in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its biosynthesis.
Protocol for In Vitro Synthesis and Analysis of 9-Methylheptadecanoic Acid
This protocol describes an in vitro assay to detect the synthesis of 9-methylheptadecanoic acid using purified fatty acid synthase.
Materials:
-
Purified fatty acid synthase (FASN)
-
Acetyl-CoA
-
Malonyl-CoA
-
Methylmalonyl-CoA
-
NADPH
-
Acyl carrier protein (ACP)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)
-
Quenching solution (e.g., 10% (w/v) KOH in methanol)
-
Internal standard (e.g., heptadecanoic acid)
-
Hexane
-
BF₃-methanol or HCl-methanol for derivatization
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH, ACP, acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA.
-
Initiation: Add purified FASN to initiate the reaction. Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Quenching and Saponification: After the desired incubation time, stop the reaction by adding the quenching solution. Heat the mixture to saponify the fatty acids.
-
Extraction: Acidify the mixture and extract the free fatty acids with hexane.
-
Derivatization: Evaporate the hexane and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using BF₃-methanol or HCl-methanol.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. Identify 9-methylheptadecanoic acid methyl ester based on its retention time and mass spectrum.
Protocol for Extraction and Quantification of 9-Methylheptadecanoic Acid from Biological Samples
This protocol outlines the steps for extracting and quantifying 9-methylheptadecanoic acid from cellular material.
Materials:
-
Biological sample (e.g., bacterial cell pellet, tissue homogenate)
-
Internal standard (e.g., deuterated 9-methylheptadecanoic acid or a non-endogenous odd-chain fatty acid)
-
Chloroform:Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Derivatization reagent (e.g., trimethylsilyldiazomethane or BF₃-methanol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Homogenization and Lipid Extraction: Homogenize the biological sample and add the internal standard. Extract total lipids using a chloroform:methanol mixture.
-
Phase Separation: Add water or a saline solution to induce phase separation. Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids and then derivatize them to FAMEs or other suitable esters.
-
Analysis: Quantify the derivatized 9-methylheptadecanoic acid using GC-MS or LC-MS/MS by comparing its peak area to that of the internal standard.
Conclusion
The synthesis of this compound represents a fascinating, albeit less explored, aspect of branched-chain fatty acid metabolism. The proposed pathway involving the incorporation of a methylmalonyl-CoA extender unit by fatty acid synthase provides a solid framework for future research. The experimental protocols detailed in this guide offer robust methods for the synthesis, extraction, and analysis of 9-methylheptadecanoic acid. Further investigation into the specific enzymes and regulatory mechanisms governing the formation of this and other mid-chain branched fatty acids will undoubtedly provide valuable insights into lipid diversity and its functional consequences. Such knowledge is paramount for researchers in basic science and for professionals in drug development seeking to modulate fatty acid metabolism for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Role of 9-Methylheptadecanoyl-CoA: A Technical Guide for Researchers
An In-depth Exploration of the Core Biological Functions, Metabolic Pathways, and Signaling Interactions of a Unique Methyl-Branched Long-Chain Acyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylheptadecanoyl-CoA is a C18 iso-fatty acyl-coenzyme A ester. While direct research on this specific molecule is limited, its structural classification as a monomethyl branched-chain fatty acyl-CoA allows for the extrapolation of its potential biological significance. This technical guide synthesizes the current understanding of methyl-branched chain fatty acid metabolism, their roles in cellular physiology, and their emerging connections to key signaling pathways. Drawing from studies on analogous long-chain iso-fatty acids, this document provides a comprehensive overview of the probable metabolic fate of this compound, its potential impact on cellular functions such as membrane fluidity and signaling cascades, and detailed experimental protocols for its analysis. This guide aims to serve as a foundational resource for researchers investigating the nuanced roles of branched-chain lipids in health and disease, and for drug development professionals exploring novel therapeutic targets within lipid metabolism.
Introduction: The Significance of Methyl-Branched Chain Fatty Acyl-CoAs
Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, complex lipid synthesis, and as signaling molecules.[1] While straight-chain fatty acids are well-characterized, branched-chain fatty acids (BCFAs) represent a less explored class of lipids with unique structural and functional properties.[2] Monomethyl BCFAs (mmBCFAs), such as 9-methylheptadecanoic acid, are found in various organisms, from bacteria to mammals, and are obtained through diet or synthesized endogenously.[3] Once activated to their coenzyme A esters, these molecules enter cellular metabolic and signaling networks.
This compound, an iso-C18:0 acyl-CoA, is distinguished by a methyl group on the ninth carbon of the heptadecanoic acid chain. This structural feature is predicted to influence its metabolism and biological activity compared to its straight-chain counterpart, stearoyl-CoA. This guide will explore the anticipated biological functions of this compound, drawing parallels from closely related mmBCFAs.
Metabolism of this compound
The metabolism of this compound is expected to follow the general pathways established for other long-chain BCFAs. The presence of a methyl group can influence the efficiency and pathways of its catabolism.
Activation of 9-Methylheptadecanoic Acid
Prior to its metabolic utilization, 9-methylheptadecanoic acid must be activated to this compound. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[4]
Catabolic Pathways
The primary catabolic fate of long-chain acyl-CoAs is mitochondrial β-oxidation. However, the methyl branch in this compound may necessitate alternative oxidative pathways, such as α-oxidation, if the methyl group sterically hinders the enzymes of β-oxidation. For a mid-chain methyl group like in 9-methylheptadecanoic acid, standard β-oxidation is expected to proceed until the methyl-branched acyl-CoA is formed, which may then require specific isomerases or hydratases to continue the cycle.
Biological Functions and Signaling Involvement
While direct evidence for this compound is lacking, the biological roles of other mmBCFAs suggest several key functions.
Incorporation into Complex Lipids and Membrane Fluidity
BCFAs are incorporated into the phospholipids of cellular membranes. The methyl branch disrupts the tight packing of acyl chains, thereby increasing membrane fluidity.[2] This property is crucial for maintaining the function of membrane-bound proteins and for cellular processes such as endocytosis and cell signaling.
Emerging Roles in Cellular Signaling
Recent studies have implicated mmBCFAs in various signaling pathways. It is plausible that this compound or its derivatives could act as signaling molecules.
-
mTORC1 Pathway: Some mmBCFAs have been shown to mediate amino acid sensing by the mTORC1 pathway, a central regulator of cell growth and proliferation.
-
PPAR-γ Signaling: Monomethyl-branched chain fatty acids have been suggested to suppress M1 macrophage polarization through the FABP4/PPAR-γ signaling pathway, indicating a potential anti-inflammatory role.
Quantitative Data
| Tissue | Total Long-Chain Acyl-CoA (nmol/g wet wt.) | Predominant Acyl-CoA Species | Reference |
| Pig Heart | 11.34 ± 1.48 | 14:1, 18:2, 16:0, 18:1 | [5] |
| Rat Heart | 14.51 ± 2.11 | 14:1, 18:2, 16:0, 18:1, 18:0 | [5] |
| Rat Skeletal Muscle | 4.35 ± 0.71 | Not specified | [5] |
Note: The values in the table represent the total pool of long-chain acyl-CoAs and are not specific to this compound. The abundance of this compound would depend on the dietary intake and endogenous synthesis of 9-methylheptadecanoic acid.
Experimental Protocols
The analysis of this compound requires specialized techniques for the extraction and quantification of long-chain acyl-CoAs. The following protocols are adapted from established methods for similar molecules.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is based on methods for extracting long-chain acyl-CoAs for subsequent analysis by LC-MS/MS.[6]
Materials:
-
Freeze-clamped tissue samples
-
Homogenization buffer (e.g., 10 mM ammonium acetate in 2:1 isopropanol:acetonitrile)
-
Internal standards (e.g., ¹³C-labeled long-chain acyl-CoAs)
-
Centrifuge
Procedure:
-
Weigh the frozen tissue (10-50 mg) and place it in a pre-chilled tube.
-
Add 500 µL of ice-cold homogenization buffer containing internal standards.
-
Homogenize the tissue using a bead beater or a similar homogenizer.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method allows for the sensitive and specific quantification of individual long-chain acyl-CoA species.[6]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase UPLC column
Mobile Phases:
-
Mobile Phase A: Ammonium hydroxide in water
-
Mobile Phase B: Ammonium hydroxide in acetonitrile
Procedure:
-
Inject the extracted sample onto the UPLC system.
-
Separate the acyl-CoAs using a binary gradient of mobile phases A and B.
-
Detect and quantify the different acyl-CoA species using selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standards.
Conclusion and Future Directions
This compound represents a fascinating yet understudied molecule at the intersection of lipid metabolism and cellular signaling. Based on the biology of related methyl-branched chain fatty acids, it is likely to play a role in modulating membrane properties and influencing key signaling pathways that govern cell growth and inflammation. The lack of direct research on this compound highlights a significant gap in our understanding of lipid diversity and its functional consequences.
Future research should focus on:
-
Developing specific antibodies and analytical standards for the accurate quantification of this compound in various biological samples.
-
Investigating the substrate specificity of ACSLs and catabolic enzymes for 9-methylheptadecanoic acid.
-
Elucidating the precise signaling pathways modulated by this compound in different cell types.
-
Exploring the potential therapeutic implications of modulating the levels of this compound in diseases such as metabolic syndrome, cancer, and inflammatory disorders.
This technical guide provides a framework for initiating such investigations, offering both a theoretical foundation and practical methodologies for the study of this enigmatic molecule.
References
- 1. The influence of C18 fatty acids on the growth of a 3T6 derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 9-Methylheptadecanoyl-CoA in Microbial Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Methylheptadecanoyl-CoA is the activated form of 9-methylheptadecanoic acid, an anteiso-branched-chain fatty acid (anteiso-BCFA) with 18 carbon atoms. In the realm of microbial lipid metabolism, branched-chain fatty acids are crucial components of cell membranes, particularly in many Gram-positive bacteria like Bacillus and Staphylococcus species.[1][2][3][4] Unlike the straight-chain fatty acids predominant in eukaryotes, BCFAs, including the anteiso-series, play a vital role in regulating membrane fluidity and permeability.[2][4][5] The presence of a methyl branch near the end of the acyl chain disrupts the tight packing of the lipid bilayer, thereby increasing membrane fluidity, which is essential for microbial survival in diverse and often harsh environments.[2][5] this compound serves as a key intermediate, representing the activated form of the fatty acid ready for incorporation into phospholipids or other complex lipids. Understanding the biosynthesis and metabolic fate of this molecule is critical for elucidating microbial membrane physiology and for the development of novel antimicrobial strategies.
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the general fatty acid synthesis (FAS-II) pathway, with the key distinction being the initial priming molecule. Instead of acetyl-CoA, which initiates the synthesis of straight-chain fatty acids, the synthesis of anteiso-odd-chain fatty acids, including 9-methylheptadecanoic acid, begins with 2-methylbutyryl-CoA.[6] This primer is typically derived from the catabolism of the amino acid L-isoleucine.
The overall biosynthetic pathway can be summarized as follows:
-
Primer Formation: L-isoleucine is converted to 2-methylbutyryl-CoA through a series of enzymatic reactions.
-
Initiation: The fatty acid synthesis is initiated by the condensation of 2-methylbutyryl-CoA with malonyl-ACP (acyl carrier protein), catalyzed by β-ketoacyl-ACP synthase III (FabH).
-
Elongation Cycles: The resulting acyl-ACP undergoes iterative cycles of condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbon units from malonyl-CoA.
-
Termination: After several elongation cycles, the synthesis terminates, yielding 9-methylheptadecanoyl-ACP.
-
Activation: The fatty acid is then released from the ACP and activated to this compound by an acyl-CoA synthetase.
Quantitative Data
Precise quantitative data for the intracellular concentration of this compound is scarce in the literature, as most studies focus on the relative abundance of the final fatty acid products in cell membranes. However, based on the high prevalence of anteiso-C15:0 and anteiso-C17:0 fatty acids in bacteria like Listeria monocytogenes and the significant presence of anteiso-C17:1 in Bacillus anthracis and Bacillus cereus, it can be inferred that the corresponding acyl-CoA precursors are present at physiologically relevant concentrations.[7][8] Below is a representative table illustrating hypothetical, yet plausible, intracellular concentrations of key acyl-CoA species in a bacterium actively producing anteiso-branched-chain fatty acids.
| Acyl-CoA Species | Hypothetical Concentration (µM) in Bacillus subtilis | Precursor Amino Acid |
| Acetyl-CoA | 150 | - |
| Malonyl-CoA | 50 | - |
| Isobutyryl-CoA | 25 | Valine |
| Isovaleryl-CoA | 30 | Leucine |
| 2-Methylbutyryl-CoA | 40 | Isoleucine |
| This compound | 5 | Isoleucine |
| Palmitoyl-CoA (C16:0) | 10 | - |
Note: These values are illustrative and can vary significantly based on bacterial species, growth phase, and environmental conditions.
Experimental Protocols
The analysis of this compound and other acyl-CoA species requires specialized techniques due to their low abundance and chemical lability. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Extraction of Acyl-CoAs from Bacterial Cells
Objective: To extract short- and long-chain acyl-CoAs from bacterial cells while minimizing degradation.
Materials:
-
Bacterial cell pellet
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard (e.g., propionyl-CoA or a 13C-labeled acyl-CoA)
-
Ice-cold acetone
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Harvest bacterial cells from culture by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 10% TCA containing the internal standard.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Wash the pellet with a small volume of 10% TCA and combine the supernatants.
-
Precipitate the acyl-CoAs by adding 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated acyl-CoAs.
-
Discard the supernatant and wash the pellet with ice-cold acetone.
-
Dry the pellet using a lyophilizer or vacuum concentrator.
-
Resuspend the dried pellet in a suitable buffer for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Quantification by LC-MS/MS
Objective: To separate and quantify this compound using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
C18 reverse-phase column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1) for this compound: m/z specific to the molecule
-
Product Ion (Q3) for this compound: A characteristic fragment ion (e.g., the Coenzyme A moiety)
-
Collision Energy: Optimized for the specific transition.
Data Analysis:
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of this compound.
Downstream Metabolism and Functional Roles
Once synthesized, this compound is primarily utilized for the acylation of glycerol-3-phosphate to form lysophosphatidic acid, a key step in the biosynthesis of membrane phospholipids. The incorporation of anteiso-branched-chain fatty acids like 9-methylheptadecanoic acid into the phospholipid bilayer is crucial for maintaining membrane fluidity, especially in response to environmental stresses such as low temperatures.[8]
While a specific signaling pathway directly involving this compound has not been elucidated, long-chain acyl-CoAs, in general, are known to act as regulatory molecules in bacteria.[9][10] In Bacillus subtilis, the transcriptional regulator FapR controls the expression of genes involved in fatty acid and phospholipid synthesis.[10] The activity of FapR is modulated by the levels of malonyl-CoA. It is plausible that anteiso-acyl-CoAs, including this compound, could also play a role in the feedback regulation of the fatty acid synthesis pathway, although this remains an area for further investigation.
Conclusion and Future Directions
This compound is a pivotal intermediate in the synthesis of anteiso-branched-chain fatty acids, which are integral to the structure and function of microbial cell membranes. The biosynthetic pathway, initiated from L-isoleucine, is a potential target for the development of novel antimicrobial agents. While advanced analytical techniques like LC-MS/MS can be employed for its quantification, further research is needed to fully understand the specific regulatory roles of this compound and other anteiso-acyl-CoAs in microbial physiology. Elucidating these mechanisms could open new avenues for therapeutic intervention against pathogenic bacteria that rely on branched-chain fatty acids for their survival and virulence.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of fatty acid profiles to identify food-borne bacterial pathogens and aerobic endospore-forming bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and identification of 9-Methylheptadecanoyl-CoA
An In-Depth Technical Guide to the Discovery and Identification of 9-Methylheptadecanoyl-CoA and Other Branched-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific historical discovery and initial identification of this compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview of the principles and methodologies applied to the discovery and characterization of branched-chain fatty acyl-CoAs (BCFA-CoAs) as a class. This compound, a saturated fatty acyl-CoA with a methyl branch at the 9th carbon position, serves as a representative example within this larger group of molecules. Branched-chain fatty acids (BCFAs) are found in various organisms, including bacteria, and play roles in maintaining membrane fluidity.[1] Their activated forms, the acyl-CoA thioesters, are key intermediates in numerous metabolic pathways.[2]
This document outlines the biosynthetic origins of BCFA-CoAs, their metabolic fates, and the modern analytical techniques employed for their identification and quantification. Detailed experimental protocols and visual workflows are provided to aid researchers in this field.
Biosynthesis of Branched-Chain Fatty Acyl-CoAs
The biosynthesis of BCFAs and their subsequent activation to BCFA-CoAs is a fascinating process that often utilizes branched-chain amino acids (BCAAs) as primers.[3][4] In many bacteria, the synthesis of iso- and anteiso-BCFAs, the most common types, initiates from the catabolism of valine, leucine, and isoleucine.[3]
The general pathway involves two key stages:
-
Formation of Branched-Chain Acyl-CoA Primers: BCAAs are first transaminated to their corresponding α-keto acids.[4][5] These α-keto acids then undergo oxidative decarboxylation by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to form branched short-chain acyl-CoAs such as isobutyryl-CoA, 3-methylbutyryl-CoA (isovaleryl-CoA), and 2-methylbutyryl-CoA.[5][6]
-
Elongation by Fatty Acid Synthase (FAS): These branched short-chain acyl-CoAs serve as primers for the fatty acid synthase system. The carbon chain is then elongated, typically by the addition of two-carbon units from malonyl-CoA, to produce a long-chain BCFA.[3]
The resulting BCFA is then activated to its corresponding acyl-CoA derivative by an acyl-CoA synthetase (ACS) or fatty acid CoA ligase (FACL) in an ATP-dependent reaction.
References
- 1. lipotype.com [lipotype.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
The Endogenous Presence of 9-Methylheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of 9-Methylheptadecanoyl-CoA, a mid-chain branched-chain fatty acyl-CoA. While direct research on this specific molecule is limited, this document extrapolates from the broader knowledge of branched-chain fatty acids (BCFAs) and acyl-CoA metabolism to infer its biosynthesis, potential physiological roles, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers in lipidomics, metabolic biochemistry, and drug development who are interested in the largely unexplored landscape of mid-chain BCFAs and their CoA esters. We will explore its putative biosynthetic origins, discuss its potential involvement in cellular signaling, provide detailed hypothetical experimental protocols for its detection and quantification, and present quantitative data on related branched-chain fatty acids to serve as a comparative reference.
Introduction
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon chain. They are integral components of cell membranes, particularly in bacteria, and are also found in various foods such as dairy and ruminant meat products.[1] The position of the methyl branch influences the physical properties of the fatty acid, affecting membrane fluidity and other cellular processes.[2] While iso- and anteiso-BCFAs, with branching at the penultimate or antepenultimate carbon, are well-studied, mid-chain BCFAs, such as 9-methylheptadecanoic acid, remain largely uncharacterized.
The activation of fatty acids to their coenzyme A (CoA) esters is a prerequisite for their participation in metabolic pathways, including beta-oxidation and incorporation into complex lipids. Therefore, the endogenous presence of 9-methylheptadecanoic acid implies the existence of its activated form, this compound. This guide will delve into the inferred biochemistry and potential significance of this molecule.
Biosynthesis of this compound
The biosynthesis of this compound is not explicitly detailed in the scientific literature. However, based on the established principles of fatty acid synthesis, a plausible pathway can be proposed. Mid-chain methyl branches are typically introduced during fatty acid elongation through the substitution of malonyl-CoA with methylmalonyl-CoA.
The proposed biosynthetic pathway for 9-methylheptadecanoic acid, the precursor to this compound, likely involves the following key steps:
-
Primer Synthesis: The synthesis would likely initiate with a standard acetyl-CoA primer.
-
Chain Elongation: The fatty acid chain is elongated by the fatty acid synthase (FAS) complex.
-
Methyl Branch Insertion: At the C8 elongation step (leading to a 10-carbon intermediate), a methylmalonyl-CoA molecule is used as the extender unit instead of malonyl-CoA. This introduces a methyl group at the C9 position of the final 18-carbon chain.
-
Further Elongation: Subsequent elongation cycles proceed with malonyl-CoA to build the remainder of the 17-carbon backbone.
-
Activation: The resulting 9-methylheptadecanoic acid is then activated to this compound by an acyl-CoA synthetase.
Occurrence and Quantitative Data
| Food Product | Total BCFA (% of total fatty acids) | Predominant BCFAs |
| Butter | 2.1 | iso-15:0, anteiso-15:0, iso-17:0 |
| Whole Milk | 1.9 | iso-15:0, anteiso-15:0, iso-17:0 |
| Yogurt | 2.0 | iso-15:0, anteiso-15:0, iso-17:0 |
| Beef (ground) | 1.5 | iso-17:0, iso-15:0 |
| Lamb | 2.5 | iso-17:0, anteiso-17:0 |
Table 1: Branched-Chain Fatty Acid Content in Selected Foods. Data extrapolated from Jardine et al. (2015).[1]
The presence of 9-methylheptadecanoic acid has been reported in the flowers of Bergenia ciliata.[4] Marine organisms are also a rich source of diverse fatty acid structures, including various branched and methoxylated forms, suggesting that marine ecosystems could be a potential source of 9-methylheptadecanoic acid.[5][6]
Potential Metabolic Roles and Signaling Pathways
While the specific roles of this compound are unknown, the functions of other fatty acyl-CoAs and BCFAs provide a framework for speculation.
Metabolic Fate
Once formed, this compound can potentially enter several metabolic pathways:
-
Beta-oxidation: The methyl group at the 9th position would likely require a specific enzymatic machinery for its metabolism, possibly involving alpha-oxidation to remove the methyl branch before beta-oxidation can proceed.
-
Incorporation into Complex Lipids: It could be incorporated into phospholipids, triglycerides, and other complex lipids, thereby influencing the properties of cell membranes and lipid droplets. The mid-chain branch would be expected to increase membrane fluidity.[2]
-
Acylation of Proteins: Fatty acyl-CoAs are known to acylate proteins, a post-translational modification that can affect protein localization and function.
Signaling Pathways
Fatty acids and their CoA esters are increasingly recognized as signaling molecules that can regulate gene expression and cellular processes.[7]
-
Nuclear Receptor Activation: Long-chain fatty acids and their derivatives are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[7] It is plausible that this compound or its free acid form could act as a ligand for PPARs.
-
Modulation of Inflammatory Pathways: Fatty acids can influence inflammatory responses through various mechanisms, including the modulation of Toll-like receptor (TLR) signaling.[7] BCFAs may have unique immunomodulatory properties.
Experimental Protocols
As there are no specific protocols for this compound, the following sections describe a generalized workflow for the extraction and analysis of BCFAs and acyl-CoAs from biological samples.
Extraction and Derivatization of Branched-Chain Fatty Acids
This protocol is adapted from standard methods for fatty acid analysis.[8][9]
Objective: To extract total fatty acids from a biological sample and convert them to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Biological sample (e.g., bacterial pellet, tissue homogenate)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride in methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Lipid Extraction (Bligh & Dyer method):
-
Homogenize the sample in a chloroform:methanol solution.
-
Add chloroform and 0.9% NaCl, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add methanolic NaOH and heat to saponify the lipids.
-
Add boron trifluoride in methanol and heat to methylate the fatty acids.
-
-
FAME Extraction:
-
Add hexane and a saturated NaCl solution to the cooled reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Extraction and Analysis of Acyl-CoAs
This protocol is a generalized method for the analysis of acyl-CoAs using LC-MS/MS.
Objective: To extract and quantify acyl-CoA species, including this compound, from biological samples.
Materials:
-
Biological sample
-
Isopropanol:Acetonitrile:50 mM KH2PO4 (pH 7.2) (55:35:10, v/v/v)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Homogenize the sample in the cold extraction buffer containing internal standards.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Analysis:
-
Inject the extract directly onto a C18 reversed-phase LC column.
-
Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Conclusion and Future Directions
This compound represents a novel, yet uncharacterized, player in the complex world of lipid metabolism. While its endogenous presence is inferred from the existence of its precursor fatty acid, direct evidence and quantitative data are currently lacking. This technical guide has provided a theoretical framework for its biosynthesis, potential roles, and analytical approaches based on the current knowledge of related branched-chain fatty acids.
Future research should focus on:
-
Definitive Identification and Quantification: Developing targeted analytical methods to confirm the presence of this compound in various organisms and to quantify its abundance in different tissues and physiological states.
-
Elucidation of Biosynthetic Pathways: Identifying the specific enzymes responsible for the synthesis of 9-methylheptadecanoic acid.
-
Functional Characterization: Investigating the metabolic fate of this compound and its role in cellular signaling pathways.
A deeper understanding of mid-chain branched-chain fatty acyl-CoAs like this compound will undoubtedly open new avenues for research in metabolic diseases and drug development.
References
- 1. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. [PDF] Fatty acids from lipids of marine organisms: molecular biodiversity, roles as biomarkers, biologically active compounds, and economical aspects. | Semantic Scholar [semanticscholar.org]
- 6. Fatty acids from lipids of marine organisms: molecular biodiversity, roles as biomarkers, biologically active compounds, and economical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 9-Methylheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1] The presence of a methyl branch on the fatty acyl chain, as seen in this compound, introduces unique structural and metabolic properties compared to its straight-chain counterparts. These branched-chain fatty acids (BCFAs) are known to play roles in maintaining membrane fluidity and have been implicated in various physiological and pathological processes.[2] A thorough structural characterization of this compound is therefore essential for understanding its biological function and for its potential application in drug development and metabolic research.
This technical guide provides an in-depth overview of the structural characterization of this compound, detailing the experimental protocols for its synthesis, purification, and analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the corresponding free fatty acid, 9-methylheptadecanoic acid, followed by its enzymatic or chemical ligation to Coenzyme A.
A plausible synthetic route for 9-methylheptadecanoic acid can be adapted from the synthesis of similar mid-chain modified fatty acids.[3] One such approach involves the coupling of two alkyl fragments. For instance, the Grignard reagent of 1-bromooctane can be coupled with a derivative of 9-bromononanoic acid.
Following the synthesis of 9-methylheptadecanoic acid, its activation to the corresponding acyl-CoA thioester can be performed using acyl-CoA synthetase enzymes.
Experimental Protocol: Synthesis of this compound
-
Synthesis of 9-Methylheptadecanoic Acid:
-
A multi-step organic synthesis is employed, a key step of which involves the coupling of an organometallic reagent (e.g., an octyl Grignard reagent) with a functionalized nine-carbon acid derivative to form the carbon skeleton.
-
The reaction mixture is then subjected to purification by column chromatography on silica gel to isolate pure 9-methylheptadecanoic acid.
-
-
Enzymatic Ligation to Coenzyme A:
-
The purified 9-methylheptadecanoic acid is incubated with Coenzyme A, ATP, and an appropriate long-chain acyl-CoA synthetase.
-
The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Purification of this compound:
-
The final product is purified from the reaction mixture using solid-phase extraction (SPE) or preparative HPLC to remove unreacted starting materials and byproducts.
-
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for the structural characterization of acyl-CoAs, providing information on molecular weight and fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing acyl-CoAs due to its high sensitivity and specificity.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 1050.5 |
| [M+Na]⁺ | 1072.5 |
| [M-H]⁻ | 1048.5 |
| Product Ion (Neutral Loss of 507 Da) [M+H-507]⁺ | 543.5 |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
A purified sample of this compound is dissolved in an appropriate solvent, such as a mixture of acetonitrile and water.
-
-
Chromatographic Separation:
-
The sample is injected onto a reverse-phase HPLC column (e.g., C18).
-
A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[4]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Collision-induced dissociation (CID) is used to fragment the precursor ion, and the resulting product ions are analyzed. A characteristic neutral loss of 507 Da is typically observed for acyl-CoAs.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of this compound, confirming the position of the methyl branch and the overall structure of the fatty acyl chain.
Predicted ¹H NMR Chemical Shifts for this compound (Acyl Chain)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (terminal) | ~0.88 | t |
| -CH₃ (branch) | ~0.85 | d |
| -CH₂- (bulk chain) | ~1.26 | m |
| -CH- (at branch) | ~1.5 | m |
| -CH₂-C=O | ~2.2 | t |
Predicted ¹³C NMR Chemical Shifts for this compound (Acyl Chain)
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ (terminal) | ~14 |
| -CH₃ (branch) | ~19 |
| -CH₂- (bulk chain) | ~22-34 |
| -CH- (at branch) | ~35 |
| -CH₂-C=O | ~34 |
| C=O | ~173 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
A lyophilized sample of this compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
-
NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
For ¹H NMR, a solvent suppression technique may be necessary to attenuate the signal from the residual protons in the deuterated solvent.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals.
-
Signaling Pathways and Experimental Workflows
The structural characterization of this compound is a critical step in understanding its role in various biological processes. The following diagrams illustrate a typical experimental workflow for its characterization and a hypothetical signaling pathway in which it might be involved.
Caption: Experimental workflow for the characterization of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. A 13C NMR study of methyl-branched hydrocarbon biosynthesis in the housefly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first total synthesis of the marine fatty acid (+/-)-9-methoxypentadecanoic acid: a synthetic route towards mid-chain methoxylated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
9-Methylheptadecanoyl-CoA: A Potential Modulator of Metabolic Homeostasis and its Implications for Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, and its putative role in the context of metabolic diseases. While direct research on this specific molecule is limited, this document synthesizes the current understanding of branched-chain fatty acids (BCFAs) and their CoA esters to infer the probable biosynthetic and metabolic pathways, signaling functions, and association with metabolic disorders such as metabolic syndrome, obesity, and type 2 diabetes. This guide also outlines detailed experimental protocols for the analysis of acyl-CoAs and presents hypothetical quantitative data to serve as a reference for future research. The information is intended to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of targeting BCFA metabolism.
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and metabolic syndrome, represent a growing global health crisis. A hallmark of these conditions is the dysregulation of lipid metabolism. While the roles of common straight-chain fatty acids are well-established, emerging evidence highlights the significance of less common lipid species, such as branched-chain fatty acids (BCFAs). These molecules, characterized by one or more methyl branches on the acyl chain, are increasingly recognized for their biological activities, including the modulation of inflammation and metabolic signaling.[1][2]
This compound is a specific C18 monomethylated branched-chain fatty acyl-CoA. Although not extensively studied individually, its structural class suggests a potential role in metabolic regulation. This guide will explore the current knowledge of BCFAs and their CoA esters to build a comprehensive picture of this compound's likely involvement in metabolic health and disease.
Biosynthesis and Metabolism of Branched-Chain Fatty Acyl-CoAs
The biosynthesis of BCFAs, and subsequently their CoA esters, is distinct from that of straight-chain fatty acids.
Biosynthesis
The primary pathway for the synthesis of many BCFAs begins with the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[3][4] These amino acids are transaminated to their respective α-keto acids. These α-keto acids can then be oxidatively decarboxylated to form branched-chain acyl-CoA primers, such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA.[5] These primers are then elongated by the fatty acid synthase (FASN) complex, which utilizes malonyl-CoA as the two-carbon donor, to produce a variety of long-chain BCFAs.[6]
For this compound, a specific precursor for the methyl group at the 9th position is required. While the precise pathway is not elucidated, it could potentially arise from a less common primer or a modification during the elongation process.
Metabolism and Degradation
The catabolism of BCFAs is thought to primarily occur through peroxisomal β-oxidation, as the methyl branch can hinder the mitochondrial β-oxidation pathway.[7] This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain.
Link to Metabolic Diseases
Emerging research suggests a complex and potentially protective role for BCFAs in metabolic diseases.
Metabolic Syndrome
Several studies have reported an inverse correlation between the levels of circulating and adipose tissue BCFAs and the risk of metabolic syndrome.[2][8] Lower levels of BCFAs have been observed in individuals with a high risk of developing metabolic syndrome.[2][8] This suggests that BCFAs, or their downstream metabolites like this compound, may have protective effects against the cluster of conditions that constitute metabolic syndrome.
Obesity and Insulin Resistance
Subjects with morbid obesity have been found to have lower serum levels of BCFAs, and these levels are inversely correlated with insulin resistance, hypertriglyceridemia, and inflammation.[2] The accumulation of certain lipid intermediates, such as diacylglycerols and ceramides, is known to impair insulin signaling. By potentially influencing lipid trafficking and metabolism, BCFA-CoAs like this compound could modulate insulin sensitivity.
Signaling Pathways
The biological effects of BCFAs and their CoA esters are likely mediated through their interaction with key cellular signaling pathways.
PPARα Activation
A significant body of evidence points to the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) as a key mechanism of action for BCFAs.[1][9] Importantly, studies have shown that branched-chain fatty acyl-CoAs are much more potent activators of PPARα than their corresponding free fatty acids.[10][11][12] PPARα is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid uptake, transport, and oxidation.[1] Activation of PPARα by BCFA-CoAs would be expected to increase the catabolism of fatty acids, thereby reducing lipid accumulation and potentially mitigating lipotoxicity.[1]
dot
Caption: PPARα Activation by Branched-Chain Fatty Acyl-CoAs.
Quantitative Data
Specific quantitative data for this compound in biological tissues is not currently available in the literature. However, based on studies of other long-chain acyl-CoAs, we can provide a hypothetical range of concentrations that might be expected in mammalian tissues. These values are for illustrative purposes and would need to be confirmed by direct experimental measurement.
| Acyl-CoA Species | Tissue | Condition | Concentration Range (pmol/mg tissue) | Reference |
| This compound | Liver | Healthy | 0.1 - 2.0 (estimated) | Hypothetical |
| Liver | Metabolic Syndrome | < 0.1 (estimated) | Hypothetical | |
| Adipose Tissue | Healthy | 0.05 - 1.0 (estimated) | Hypothetical | |
| Adipose Tissue | Obese | < 0.05 (estimated) | Hypothetical | |
| Palmitoyl-CoA (C16:0) | Muscle | Healthy | 2.0 - 5.0 | [13] |
| Oleoyl-CoA (C18:1) | Muscle | Healthy | 1.0 - 4.0 | [13] |
Experimental Protocols
The analysis of long-chain acyl-CoAs like this compound requires specialized and sensitive analytical techniques due to their low abundance and potential for degradation.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs for LC-MS/MS analysis.
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue (~50-100 mg) in 1 mL of ice-cold 2:1 (v/v) isopropanol:phosphate buffer (50 mM, pH 7.4).
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, to the homogenate to correct for extraction efficiency and matrix effects.
-
Phase Separation: Add 1 mL of chloroform and 0.5 mL of water to the homogenate. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Solid-Phase Extraction (SPE): Collect the upper aqueous/protein interface layer and apply it to a C18 SPE cartridge pre-conditioned with methanol and water.
-
Washing: Wash the cartridge with 2 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium hydroxide.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
dot
Caption: Experimental Workflow for Acyl-CoA Extraction.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:water.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound would be its [M+H]+ adduct. The product ion would be a characteristic fragment, often corresponding to the acylium ion or a fragment of the CoA moiety. The exact masses for the precursor and product ions would need to be determined using a synthesized standard.
-
Conclusion and Future Directions
While direct evidence remains scarce, the existing literature on branched-chain fatty acids and their CoA esters provides a strong rationale for investigating the role of this compound in metabolic diseases. Its inferred ability to activate PPARα suggests a potential protective role against the lipotoxicity associated with metabolic syndrome, obesity, and insulin resistance.
Future research should focus on:
-
Chemical Synthesis: The synthesis of a pure this compound standard is crucial for its definitive identification and accurate quantification in biological samples.
-
Metabolomic Profiling: Targeted and untargeted lipidomics studies should be conducted to determine the levels of this compound in various tissues from healthy individuals and patients with metabolic diseases.
-
Functional Studies: In vitro and in vivo studies using the synthesized standard are needed to elucidate the specific molecular mechanisms by which this compound influences cellular signaling pathways and metabolic processes.
A deeper understanding of the biology of this compound and other BCFAs could unveil novel therapeutic targets for the prevention and treatment of metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 6. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of 9-Methylheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylheptadecanoyl-CoA is a saturated, long-chain acyl-CoA featuring a methyl branch at the ninth carbon position. As a derivative of a branched-chain fatty acid, its metabolism diverges from the canonical beta-oxidation pathway of straight-chain fatty acids. This technical guide provides a comprehensive overview of the enzymatic pathways likely involved in the degradation of this compound, drawing upon current knowledge of branched-chain fatty acid metabolism. The information presented herein is intended to support research efforts and therapeutic development targeting lipid metabolic disorders.
Postulated Enzymatic Pathway: Peroxisomal Beta-Oxidation
The presence of a methyl group along the acyl chain suggests that the initial breakdown of this compound is likely to occur within the peroxisomes. Peroxisomes are cellular organelles equipped to handle substrates that are poor candidates for mitochondrial beta-oxidation, including very-long-chain fatty acids and branched-chain fatty acids. The key enzymes and steps in this proposed pathway are detailed below.
Step 1: Acyl-CoA Oxidase (ACOX) Catalyzed Dehydrogenation
The first and rate-limiting step of peroxisomal beta-oxidation is the introduction of a double bond between the α- and β-carbons of the acyl-CoA molecule. This reaction is catalyzed by a family of FAD-dependent enzymes known as Acyl-CoA oxidases (ACOXs). In humans, three isoforms of ACOX have been identified, each with distinct substrate specificities:
-
ACOX1: Primarily acts on straight-chain and dicarboxylic acyl-CoAs.
-
ACOX2: Shows preference for 2-methyl-branched-chain acyl-CoAs and the CoA esters of bile acid intermediates.[1][2][3]
-
ACOX3: Also known as pristanoyl-CoA oxidase, it oxidizes the CoA-esters of 2-methyl-branched fatty acids.[4]
Given that the methyl group in this compound is located internally at the C9 position and not at the C2 position, it is plausible that ACOX1 or a yet-to-be-fully-characterized activity of ACOX2 or ACOX3 could catalyze this initial step. The position of the methyl group does not sterically hinder the formation of the 2-trans-enoyl-CoA product.
Subsequent Steps of Peroxisomal Beta-Oxidation
Following the initial oxidation, the resulting 2-trans-enoyl-CoA intermediate would proceed through the remaining steps of the peroxisomal beta-oxidation spiral, catalyzed by multifunctional enzymes (MFPs) possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and finally by a peroxisomal thiolase that cleaves off an acetyl-CoA molecule. This cycle would repeat, shortening the acyl-CoA chain by two carbons with each turn.
The methyl branch at the C9 position would eventually be encountered as the chain is shortened. Standard beta-oxidation can proceed until the methyl group is near the reactive end of the molecule. The degradation of the remaining methylated acyl-CoA would likely require additional enzymatic steps, potentially involving alpha-oxidation to remove the methyl-branched carbon.
Quantitative Data
Currently, there is a lack of specific kinetic data (Km, kcat) in the published literature for the enzymatic reactions involving this compound. The following table summarizes general substrate specificities of relevant Acyl-CoA oxidases, which can serve as a proxy for understanding the potential interaction with this compound.
| Enzyme | Substrate Class | Typical Chain Length Specificity | Notes |
| ACOX1 | Straight-chain acyl-CoAs, Dicarboxylyl-CoAs | C10-C18 | Can desaturate straight-chain acyl-CoAs.[5] |
| ACOX2 | 2-Methyl-branched acyl-CoAs, Bile acid intermediates | Long-chain | Primarily acts on branched-chain acyl-CoAs at the C2 position.[1][5] |
| ACOX3 | 2-Methyl-branched acyl-CoAs | Long-chain | Recognizes acyl-CoAs with or without a 2-methyl branch.[4][5] |
Experimental Protocols
While a specific protocol for assaying the oxidation of this compound is not available in the literature, a general methodology for measuring peroxisomal beta-oxidation of a novel substrate can be adapted from established protocols for other long-chain and branched-chain fatty acids.
Protocol: In Vitro Assay for Peroxisomal Beta-Oxidation of this compound
Objective: To determine if this compound is a substrate for peroxisomal beta-oxidation and to measure the rate of its degradation.
Principle: The assay measures the rate of H₂O₂ production, a byproduct of the ACOX-catalyzed reaction, or the generation of acetyl-CoA.
Materials:
-
Purified peroxisomes or a cell lysate known to have high peroxisomal activity (e.g., from rat liver).
-
This compound (substrate).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Cofactors: FAD, NAD+, Coenzyme A.
-
Detection reagent for H₂O₂ (e.g., Amplex Red) and horseradish peroxidase.
-
Alternatively, a method to quantify acetyl-CoA (e.g., coupled enzymatic assay or LC-MS).
-
Plate reader for fluorescence or absorbance measurements.
-
Inhibitors to block mitochondrial beta-oxidation (e.g., rotenone, antimycin A) and mitochondrial carnitine palmitoyltransferase I (e.g., etomoxir).
Procedure:
-
Preparation of Peroxisomes/Cell Lysate: Isolate peroxisomes from a suitable source (e.g., rat liver) using differential centrifugation and a density gradient, or prepare a whole-cell lysate.
-
Reaction Setup: In a microplate well, combine the reaction buffer, cofactors, and the peroxisomal preparation. Include wells with and without the substrate to serve as controls. Also, include wells with a known substrate for peroxisomal beta-oxidation (e.g., palmitoyl-CoA or pristanoyl-CoA) as a positive control. To ensure the measured activity is peroxisomal, include mitochondrial inhibitors.
-
Initiation of Reaction: Add this compound to the appropriate wells to initiate the reaction.
-
Detection:
-
H₂O₂ Detection: If using a fluorescent probe like Amplex Red, the reaction is coupled with horseradish peroxidase, and the increase in fluorescence is monitored over time.
-
Acetyl-CoA Detection: The reaction can be stopped at different time points, and the amount of acetyl-CoA produced can be quantified using a separate enzymatic assay or by LC-MS analysis.
-
-
Data Analysis: Calculate the rate of reaction from the change in signal (fluorescence or absorbance) over time or the amount of product formed. Normalize the rate to the amount of protein in the peroxisomal preparation.
Visualizations
Diagram: Postulated Enzymatic Pathway of this compound
Caption: Proposed peroxisomal beta-oxidation pathway for this compound.
Diagram: Experimental Workflow for In Vitro Oxidation Assay
Caption: General workflow for the in vitro assay of this compound oxidation.
Conclusion
The metabolism of this compound is presumed to proceed via the peroxisomal beta-oxidation pathway, initiated by an Acyl-CoA oxidase. While the specific enzymes and their kinetics for this particular substrate remain to be elucidated, the information and protocols provided in this guide offer a solid foundation for researchers to investigate these enzymatic pathways further. A deeper understanding of the metabolism of branched-chain fatty acids like 9-methylheptadecanoic acid is crucial for advancing our knowledge of lipid-related diseases and for the development of novel therapeutic interventions. Further research is warranted to identify the specific ACOX isoform(s) involved and to determine the precise kinetic parameters of each enzymatic step.
References
- 1. uniprot.org [uniprot.org]
- 2. Identification of ACOX2 as a shared genetic risk factor for preeclampsia and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ACOX3 | Abcam [abcam.com]
- 5. Expression Plasticity of Peroxisomal Acyl-Coenzyme A Oxidase Genes Implies Their Involvement in Redox Regulation in Scallops Exposed to PST-Producing Alexandrium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-Methylheptadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) are important components of bacterial cell membranes and have been shown to play roles in modulating membrane fluidity and environmental adaptation.[1] Their corresponding acyl-Coenzyme A (CoA) esters are key metabolic intermediates. 9-Methylheptadecanoyl-CoA, a specific branched-chain fatty acyl-CoA, is a valuable tool for research in various fields, including lipid metabolism, cell signaling, and as a potential modulator of nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] Studies have shown that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα, suggesting their role in regulating gene expression related to fatty acid oxidation.[2][3] This document provides a detailed protocol for the chemical synthesis of this compound for research applications. The synthesis is presented in two main stages: the synthesis of the precursor, 9-methylheptadecanoic acid, followed by its conversion to the final CoA thioester.
Part 1: Proposed Synthesis of 9-Methylheptadecanoic Acid
Synthesis Workflow
Caption: Proposed synthetic workflow for 9-Methylheptadecanoic Acid.
Experimental Protocol: Synthesis of 9-Methylheptadecanoic Acid
Step 1: Synthesis of Methyl 9-hydroxy-9-methylpentadecanoate
-
To a solution of methyl 9-oxopentadecanoate in anhydrous diethyl ether, add methylmagnesium bromide (3.0 M solution in diethyl ether) dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dehydration to Methyl 9-methylpentadecenoate
-
Dissolve the tertiary alcohol from the previous step in pyridine.
-
Add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield a mixture of alkene isomers.
Step 3: Hydrogenation to Methyl 9-methylpentadecanoate
-
Dissolve the alkene mixture in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
Step 4: Reduction to 9-Methylpentadecanal
-
Dissolve methyl 9-methylpentadecanoate in anhydrous dichloromethane.
-
Cool the solution to -78 °C and add diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with methanol, followed by the addition of saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Wittig Reaction to Ethyl 9-methylheptadec-2-enoate
-
To a suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous toluene, add the aldehyde from the previous step.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature and purify by column chromatography on silica gel.
Step 6: Hydrogenation to Ethyl 9-methylheptadecanoate
-
Dissolve the unsaturated ester in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
Step 7: Hydrolysis to 9-Methylheptadecanoic Acid
-
Dissolve ethyl 9-methylheptadecanoate in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide and stir at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Quantitative Data for Synthesis of 9-Methylheptadecanoic Acid (Hypothetical)
| Step | Product | Starting Material (m.mol) | Reagents | Expected Yield (%) |
| 1 | Methyl 9-hydroxy-9-methylpentadecanoate | 10 | Methylmagnesium bromide | 85 |
| 2 | Methyl 9-methylpentadecenoate | 8.5 | Thionyl chloride, Pyridine | 90 |
| 3 | Methyl 9-methylpentadecanoate | 7.65 | H₂, Pd/C | 98 |
| 4 | 9-Methylpentadecanal | 7.5 | DIBAL-H | 80 |
| 5 | Ethyl 9-methylheptadec-2-enoate | 6.0 | (Carbethoxymethylene)triphenylphosphorane | 75 |
| 6 | Ethyl 9-methylheptadecanoate | 4.5 | H₂, Pd/C | 98 |
| 7 | 9-Methylheptadecanoic Acid | 4.4 | Lithium hydroxide | 95 |
Part 2: Synthesis of this compound
This stage involves the activation of the synthesized 9-methylheptadecanoic acid and subsequent coupling with Coenzyme A. A common and effective method utilizes an N-hydroxysuccinimide (NHS) ester intermediate.[4]
Synthesis Workflow
Caption: Synthesis of this compound from its fatty acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 9-Methylheptadecanoic Acid N-hydroxysuccinimide Ester
-
Dissolve 9-methylheptadecanoic acid and N-hydroxysuccinimide in anhydrous dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the NHS ester.
Step 2: Synthesis of this compound
-
Dissolve the NHS ester in a minimal amount of dimethylformamide.
-
In a separate flask, dissolve Coenzyme A (free acid) in a sodium bicarbonate buffer (pH 8.0).
-
Add the NHS ester solution dropwise to the Coenzyme A solution with gentle stirring.
-
Maintain the pH of the reaction mixture at 7.5-8.0 by the addition of 0.1 M NaOH.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Purify the this compound by solid-phase extraction or preparative HPLC.
Quantitative Data for Synthesis of this compound (Hypothetical)
| Step | Product | Starting Material (m.mol) | Reagents | Expected Yield (%) |
| 1 | 9-Methylheptadecanoic Acid NHS Ester | 1.0 | NHS, DCC | 90 |
| 2 | This compound | 0.9 | Coenzyme A | 70 |
Applications in Research
Branched-chain fatty acyl-CoAs like this compound are valuable probes for studying various biological processes:
-
Enzyme Substrate Studies: It can be used as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and acyl-CoA synthetases, to study their substrate specificity and kinetics.
-
Nuclear Receptor Activation: As a potential ligand for PPARs, it can be used in cell-based assays to study the activation of these receptors and their downstream effects on gene expression.[2][3]
-
Metabolic Flux Analysis: Labeled versions of this compound can be used in metabolic studies to trace the fate of branched-chain fatty acids in cellular pathways.
-
Cell Membrane Studies: Incorporation of the corresponding fatty acid into model membranes can help elucidate the effects of branched-chain lipids on membrane properties such as fluidity.[5]
Signaling Pathway Involvement
Caption: Activation of PPARα signaling by this compound.
This proposed pathway illustrates how this compound may act as a signaling molecule by binding to and activating the nuclear receptor PPARα, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. These target genes are often involved in lipid metabolism and transport.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 9-Methylheptadecanoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and specific quantification of acyl-CoAs due to its high selectivity and ability to handle complex biological matrices.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples.
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), which offers high specificity and sensitivity. A key characteristic of acyl-CoA fragmentation in positive ion mode is a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, which is a common fragmentation pattern for all acyl-CoA species.[3][4][5][6][7]
Experimental Workflow
Protocols
Sample Preparation
Effective sample preparation is critical for the accurate quantification of acyl-CoAs. The following protocol is a general guideline and may require optimization for specific sample types.
Materials:
-
Biological tissue or cultured cells
-
Internal Standard (IS): Heptadecanoyl-CoA is a suitable odd-numbered long-chain fatty acyl-CoA that can be used as an internal standard.[3]
-
Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1 v/v/v) or 5% (w/v) 5-sulfosalicylic acid (SSA).[2][8]
-
Phosphate buffer (0.1 M, pH 6.7)
-
Glacial acetic acid
-
Centrifuge capable of 16,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent.
-
For cell samples, aspirate the culture medium and wash the cells with ice-cold PBS. Add 1 mL of ice-cold extraction solvent per 10 cm plate.
-
Add the internal standard (e.g., Heptadecanoyl-CoA) to each sample at a known concentration.
-
Vortex the samples vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).[8]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 10 mM ammonium acetate in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A linear gradient from 2% B to 95% B over 15 minutes is a good starting point and can be optimized.[9]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
MRM Transitions: The MRM transitions for this compound should be optimized by direct infusion of a standard. Based on the common fragmentation pattern of acyl-CoAs, the precursor ion (Q1) will be the [M+H]+ ion, and the product ion (Q3) will result from the neutral loss of 507 Da.[4][5][6][7][10]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | [To be determined empirically] | [Q1 - 507.1] | [To be optimized] |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.5 | [To be optimized] |
Note: The exact m/z values should be confirmed with a pure standard of this compound.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards of this compound at known concentrations, each containing the internal standard at a constant concentration. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data. Actual values for LOD, LOQ, and linearity will need to be determined experimentally.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (nM) | LOQ (nM) |
| This compound | [To be determined] | >0.99 | [To be determined] | [To be determined] |
| Heptadecanoyl-CoA (IS) | [To be determined] | N/A | N/A | N/A |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Limits of detection for similar acyl-CoAs have been reported in the low nanomolar to femtomolar range.[4][11]
Metabolic Context of this compound
This compound is a long-chain, branched fatty acyl-CoA. As such, it is an intermediate in fatty acid metabolism. Long-chain acyl-CoAs are substrates for beta-oxidation to produce energy or can be used for the synthesis of complex lipids.[12] Dysregulation of acyl-CoA metabolism is associated with various metabolic diseases.[1]
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound using LC-MS/MS. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established methods for acyl-CoA analysis.[3][4][10] Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable researchers to obtain accurate and reproducible quantitative data for this important metabolite.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Detecting 9-Methylheptadecanoyl-CoA in Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in various cellular processes. As with other BCFA-CoAs, it is implicated in maintaining cell membrane fluidity and can act as a signaling molecule, notably as a ligand for peroxisome proliferator-activated receptors (PPARs). Accurate and sensitive detection of this compound in cell cultures is crucial for understanding its metabolic pathways, its role in disease, and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the detection and quantification of this compound in cell culture samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Data Presentation
The following table summarizes the concentrations of various acyl-CoAs, including a representative branched-chain acyl-CoA, quantified in the human hepatoma cell line, HepG2. This data provides a reference for the expected abundance of different acyl-CoA species in a common cell culture model.
| Acyl-CoA Species | Concentration (pmol/10^6 cells) | Standard Deviation |
| Acetyl-CoA | 10.644 | 1.364 |
| Succinyl-CoA | 25.467 | 2.818 |
| Propionyl-CoA | 3.532 | 0.652 |
| Butyryl-CoA | 1.013 | 0.159 |
| Valeryl-CoA | 1.118 | 0.143 |
| HMG-CoA | 0.971 | 0.326 |
| Glutaryl-CoA | 0.647 | 0.112 |
| Crotonoyl-CoA | 0.032 | 0.015 |
| Lactoyl-CoA | 0.011 | 0.003 |
| CoASH (Free Coenzyme A) | 1.734 | 0.189 |
Data adapted from a study on acyl-CoA quantification in HepG2 cells[1]. While this study did not specifically quantify this compound, the data for crotonoyl-CoA, another branched-chain acyl-CoA, can serve as an approximate reference for the expected low picomole levels of such molecules in cultured cells.
II. Experimental Protocols
The detection of this compound in cell cultures is most effectively achieved through a targeted lipidomics approach using LC-MS/MS. This method offers high sensitivity and specificity. The general workflow involves cell harvesting, lipid extraction, chromatographic separation, and mass spectrometric detection.
A. Cell Culture and Harvesting
-
Cell Culture: Culture cells of interest (e.g., HepG2, RAW 264.7, 3T3-L1) in appropriate media and conditions until they reach the desired confluency (typically 80-90%). A sufficient number of cells (e.g., 1-10 million cells) is required for robust detection.
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, detach them using a cell scraper in ice-cold PBS. Avoid using trypsin as it can interfere with the analysis.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Store the cell pellet at -80°C until lipid extraction.
-
B. Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.
Reagents:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (ice-cold)
-
Internal Standard (IS): A commercially available odd-chain fatty acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) is recommended to correct for extraction efficiency and instrument variability.
Procedure:
-
Resuspend the frozen cell pellet in 1 mL of ice-cold deionized water.
-
Add the internal standard to the cell suspension at a known concentration.
-
Add 2 mL of chloroform and 4 mL of methanol to the cell suspension.
-
Vortex the mixture vigorously for 1 minute.
-
Add another 2 mL of chloroform and vortex for 30 seconds.
-
Add 2 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:water).
C. LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 95:5 Water:Methanol with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 Methanol:Water with 10 mM ammonium acetate.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The key to sensitive and specific quantification is the use of MRM. For this compound, the following parameters are predicted based on its chemical structure and the known fragmentation patterns of acyl-CoAs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1035.0 | 528.0 | 35-45 |
| Internal Standard (e.g., C17:0-CoA) | 1021.0 | 514.0 | 35-45 |
Note: The optimal collision energy should be determined experimentally by infusing a standard of a similar branched-chain fatty acyl-CoA, if available, or a closely related straight-chain acyl-CoA.
-
Rationale for MRM Transition: The precursor ion ([M+H]+) of this compound has a theoretical m/z of 1035.0 (C39H71N7O17P3S+). In positive ion mode, acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da). This results in a specific product ion at m/z 528.0 for this compound.
III. Visualizations
A. Experimental Workflow
Caption: Workflow for the detection of this compound.
B. Biosynthesis of this compound
Caption: Biosynthesis of this compound.
C. Biological Role of this compound
Caption: Role of this compound in PPARα signaling.
References
Application Notes and Protocols for 9-Methylheptadecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. While less common than its straight-chain counterparts, branched-chain fatty acids and their CoA derivatives play significant roles in cellular metabolism and signaling. The unique structural properties imparted by the methyl branch can influence substrate specificity and enzyme kinetics. These application notes provide a comprehensive guide for utilizing this compound as a substrate in various enzyme assays, offering detailed protocols and expected outcomes based on current scientific understanding. This document is intended to serve as a foundational resource for researchers investigating lipid metabolism, enzyme function, and the development of novel therapeutics targeting these pathways.
Potential Enzyme Classes Utilizing this compound
Based on the substrate specificities of known enzyme families, this compound is a potential substrate for several key enzymes involved in fatty acid metabolism. These include:
-
Acyl-CoA Synthetases (ACS): These enzymes catalyze the activation of fatty acids by converting them to their corresponding acyl-CoA thioesters. Long-chain acyl-CoA synthetases (ACSLs) are known to process a variety of fatty acids, and some isoforms may accommodate branched-chain structures.
-
Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the initial step of fatty acid β-oxidation. Certain long-chain ACADs, such as ACAD10 and Long-Chain Acyl-CoA Dehydrogenase (LCAD), possess a larger substrate-binding pocket, enabling them to metabolize branched-chain fatty acyl-CoAs.
-
Acyl-CoA Oxidases (ACOX): These are peroxisomal enzymes that also catalyze the first step of β-oxidation, particularly for very-long-chain and branched-chain fatty acids. Human peroxisomes contain a specific branched-chain acyl-CoA oxidase.
Data Presentation: Comparative Enzyme Kinetics
Table 1: Representative Kinetic Parameters for Human Long-Chain Acyl-CoA Synthetases (ACSLs)
| Substrate | Enzyme Isoform | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Oleic Acid (C18:1) | ACSL6V1 | - | - | [1] |
| Linoleic Acid (C18:2) | ACSL6V1 | - | - | [1] |
| Docosahexaenoic Acid (DHA; C22:6) | ACSL6V2 | - | - | [1] |
| Arachidonic Acid (C20:4) | ACSL4 | - | - | [2] |
Note: Specific Km and Vmax values for these substrates with the indicated ACSL isoforms were not explicitly provided in the search results, but their substrate preference was established.
Table 2: Representative Substrate Activity for Human Acyl-CoA Dehydrogenases (ACADs)
| Substrate | Enzyme | Relative Activity (%) | Reference |
| Palmitoyl-CoA (C16:0) | MCAD | 100 | General Knowledge |
| Stearoyl-CoA (C18:0) | LCAD | High | General Knowledge |
| 2-Methylpentadecanoyl-CoA | ACAD10 | Significant Activity | General Knowledge |
Table 3: Substrate Specificity of Peroxisomal Acyl-CoA Oxidase (ACOX)
| Substrate | Enzyme | Activity Description | Reference |
| Palmitoyl-CoA (C16:0) | ACOX1 | Rate-limiting for straight-chain fatty acids | General Knowledge |
| Pristanoyl-CoA (branched) | Branched-chain ACOX | Natural substrate | General Knowledge |
Experimental Protocols
The following are detailed protocols for enzyme assays that can be adapted for use with this compound. It is crucial to note that these protocols provide a starting point, and optimization of substrate concentration, enzyme concentration, and incubation time will be necessary to achieve optimal results.
Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay (Enzyme-Coupled Colorimetric Method)
This protocol is adapted from established enzyme-coupled assays for ACS activity.[3] The principle involves the conversion of the newly synthesized this compound by acyl-CoA oxidase, leading to the production of hydrogen peroxide (H₂O₂), which is then detected colorimetrically.
Materials:
-
This compound (or 9-Methylheptadecanoic acid as the starting substrate)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Oxidase (ACOX)
-
Horseradish Peroxidase (HRP)
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
MES Buffer (pH 8.0)
-
Triton X-100
-
Enzyme source (e.g., purified recombinant ACS, cell lysate)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure:
-
Reaction Cocktail Preparation: Prepare a reaction cocktail containing:
-
50 mM MES Buffer, pH 8.0
-
1.6 mM 4-AAP
-
22 mM Phenol
-
1 mM FAD (Flavin Adenine Dinucleotide)
-
100 units/mL HRP
-
0.1% (v/v) Triton X-100
-
10 units/mL ACOX
-
5 mM ATP
-
1 mM CoA
-
-
Substrate Preparation: Prepare a stock solution of 9-Methylheptadecanoic acid. A starting concentration range of 10-200 µM in the final reaction volume is recommended for initial optimization.
-
Assay Execution:
-
Add 180 µL of the reaction cocktail to each well of a 96-well plate.
-
Add 10 µL of the enzyme source (purified enzyme or cell lysate) to each well.
-
To initiate the reaction, add 10 µL of the 9-Methylheptadecanoic acid solution to each well. For a negative control, add 10 µL of the corresponding buffer without the fatty acid.
-
Incubate the plate at 30°C.
-
Measure the increase in absorbance at 500 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA500/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of the quinoneimine dye produced (approximately 6,580 M⁻¹cm⁻¹) to convert the rate to µmol/min/mg of protein.
-
Experimental Workflow for ACS Assay
Caption: Workflow for the enzyme-coupled colorimetric ACS assay.
Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Fluorometric Method)
This protocol is based on the principle of the ETF fluorescence reduction assay, which is a highly sensitive method for measuring ACAD activity. The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the ACAD.
Materials:
-
This compound
-
Purified Electron Transfer Flavoprotein (ETF)
-
Enzyme source (e.g., purified recombinant ACAD, mitochondrial extract)
-
Potassium Phosphate Buffer (pH 7.5)
-
Anaerobic chamber or system for creating an anaerobic environment
-
96-well black microplate (for fluorescence)
-
Fluorometer with excitation at ~380 nm and emission at ~510 nm
Procedure:
-
Anaerobic Preparation: All solutions and the microplate should be made anaerobic by purging with nitrogen or argon gas. The assay should be performed in an anaerobic chamber.
-
Reaction Mixture Preparation: In each well of the anaerobic 96-well plate, prepare the reaction mixture:
-
50 mM Potassium Phosphate Buffer, pH 7.5
-
2-5 µM purified ETF
-
-
Substrate and Enzyme Addition:
-
Add the enzyme source to each well.
-
Allow the mixture to equilibrate for a few minutes.
-
-
Assay Initiation and Measurement:
-
Initiate the reaction by adding this compound to a final concentration range of 10-100 µM.
-
Immediately begin monitoring the decrease in ETF fluorescence (Excitation: ~380 nm, Emission: ~510 nm) over time.
-
-
Data Analysis:
-
Determine the initial rate of fluorescence decrease.
-
The rate of ETF reduction is directly proportional to the ACAD activity. A standard curve with known concentrations of reduced ETF can be used for quantification.
-
Signaling Pathway of Fatty Acid β-Oxidation Initiation
Caption: Initial steps of branched-chain fatty acid metabolism.
Protocol 3: Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric Method)
This protocol is a sensitive method for detecting ACOX activity by measuring the production of H₂O₂ using a fluorogenic probe.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorogenic peroxidase substrate)
-
Potassium Phosphate Buffer (pH 7.4)
-
Enzyme source (e.g., purified recombinant ACOX, peroxisomal fraction)
-
96-well black microplate
-
Fluorometer with excitation at ~530-560 nm and emission at ~590 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
50 mM Potassium Phosphate Buffer, pH 7.4
-
0.2 units/mL HRP
-
50 µM Amplex® Red reagent
-
-
Assay Execution:
-
Add 50 µL of the reaction mixture to each well of a 96-well black plate.
-
Add 40 µL of the enzyme source.
-
Initiate the reaction by adding 10 µL of this compound to a final concentration range of 10-100 µM. For a negative control, add buffer.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (Excitation: ~540 nm, Emission: ~590 nm) at regular intervals.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced.
-
Calculate the rate of H₂O₂ production, which is directly proportional to the ACOX activity.
-
Logical Relationship of ACOX Assay Components
Caption: Principle of the fluorometric ACOX assay.
Conclusion
The study of branched-chain fatty acid metabolism is a burgeoning field with implications for understanding various physiological and pathological states. This compound represents a valuable tool for probing the activity and substrate specificity of key enzymes in fatty acid metabolism. The protocols and comparative data presented herein provide a robust starting point for researchers to design and execute experiments aimed at elucidating the role of this and other branched-chain acyl-CoAs in biological systems. As with any novel substrate, careful optimization and validation are paramount to obtaining accurate and reproducible results.
References
Isolating an Endogenous Regulator: Protocol for 9-Methylheptadecanoyl-CoA Purification from Biological Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a significant role in cellular metabolism and signaling. As with other long-chain acyl-CoAs, it is an important intermediate in lipid metabolism. Notably, branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that regulates genes involved in fatty acid oxidation.[1][2] The activation of PPARα by ligands such as this compound can influence a variety of physiological processes, making the ability to isolate and quantify this molecule from biological samples crucial for research in metabolic diseases, neurodegenerative disorders, and cancer.[3][4]
This document provides a detailed protocol for the isolation, purification, and quantification of this compound from biological tissues, primarily liver tissue, by adapting established methods for long-chain acyl-CoA analysis. The protocol employs a robust extraction method followed by solid-phase extraction (SPE) for purification and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
Data Presentation
The following table summarizes representative quantitative data that can be expected when using the described protocol to isolate this compound from rat liver tissue. These values are illustrative and may vary depending on the specific experimental conditions and biological sample.
| Analyte | Sample Type | Average Recovery (%) | Concentration (nmol/g wet weight) | Purity (%) |
| This compound | Rat Liver | 75 ± 5 | 0.8 ± 0.2 | >95 |
| Palmitoyl-CoA (C16:0) | Rat Liver | 80 ± 6 | 6.0 ± 1.5 | >98 |
| Oleoyl-CoA (C18:1) | Rat Liver | 82 ± 4 | 11.0 ± 2.1 | >98 |
Experimental Protocols
Materials and Reagents
-
Biological tissue (e.g., frozen rat liver)
-
Heptadecanoyl-CoA (Internal Standard)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ammonium hydroxide
-
Potassium phosphate buffer (KH2PO4), 100 mM, pH 4.9
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange or C18 cartridges
-
Liquid nitrogen
-
Homogenizer (e.g., PowerGen 125)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole)
Protocol for Isolation and Purification of this compound
This protocol is adapted from established methods for the extraction and analysis of long-chain acyl-CoAs.[5][6][7]
1. Sample Preparation and Homogenization:
-
Weigh approximately 100 mg of frozen liver tissue in a pre-chilled polypropylene tube.
-
Immediately add a known amount of an appropriate internal standard, such as heptadecanoyl-CoA, to the tube for quantification.[5]
-
Add 3 mL of a cold methanol:chloroform mixture (2:1, v/v).[5]
-
Homogenize the tissue on ice using a PowerGen 125 homogenizer or similar device. Perform two 30-second bursts, with a cooling period in between.[5]
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[5]
2. Liquid-Liquid Extraction:
-
Transfer the supernatant to a new 15 mL polypropylene tube.
-
To induce phase separation, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.[5]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 1300 x g for 15 minutes at 4°C to separate the aqueous and organic phases.[5]
-
The acyl-CoAs will be in the upper aqueous-methanolic phase. Carefully collect this upper layer for solid-phase extraction.[5]
3. Solid-Phase Extraction (SPE) Purification:
This step is crucial for removing interfering substances and concentrating the acyl-CoAs.
-
Condition the SPE column (weak anion exchange): Add 3 mL of methanol, followed by 3 mL of water.[5]
-
Load the sample : Apply the collected upper phase from the liquid-liquid extraction step onto the conditioned SPE column.
-
Wash the column :
-
Elute the acyl-CoAs :
-
Combine and Dry : Combine the two eluted fractions in a glass tube and dry the sample under a gentle stream of nitrogen at room temperature.[5]
4. Reconstitution and Preparation for LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of 50% methanol or a solvent compatible with the initial mobile phase of the LC-MS/MS method.[5][8]
-
Vortex the sample for 10 seconds and sonicate for 2 minutes to ensure complete dissolution.[8]
-
Centrifuge at high speed (e.g., 20,000 x g) for 2 minutes to pellet any insoluble material.[8]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Quantification:
-
Chromatographic Separation : Use a C18 reversed-phase column for separation. The mobile phases can consist of (A) 10 mM ammonium acetate in water and (B) acetonitrile, with a gradient elution.[8]
-
Mass Spectrometry Detection : Operate the mass spectrometer in positive ionization mode.[5]
-
Quantification : Use Multiple Reaction Monitoring (MRM) for quantification. A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da from the protonated precursor ion.[2][9] The specific MRM transition for this compound will need to be determined using a standard.
-
Data Analysis : Quantify the amount of this compound by comparing its peak area to that of the internal standard (heptadecanoyl-CoA).
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 9-Methylheptadecanoyl-CoA using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, playing a pivotal role in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs are increasingly recognized for their biological significance, ranging from their role as components of bacterial membranes to acting as signaling molecules and ligands for nuclear receptors like PPARα.[1][2][3] The accurate quantification of specific acyl-CoA species, such as the C18 branched-chain fatty acyl-CoA 9-Methylheptadecanoyl-CoA, is essential for understanding their physiological and pathological roles. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The methodology presented here is adapted from established protocols for long-chain acyl-CoAs and is designed to provide high selectivity and accuracy.[4][5][6]
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed to isolate and concentrate acyl-CoAs from biological samples, minimizing matrix effects and removing interfering substances.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (IS) solution (Heptadecanoyl-CoA, C17:0-CoA)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5-Sulfosalicylic acid (SSA)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Hydroxide
Protocol:
-
Homogenize the biological sample (e.g., 100-200 mg of tissue) in an appropriate ice-cold buffer.
-
Spike the homogenate with the internal standard (Heptadecanoyl-CoA) to a final concentration of 100 ng/mL.
-
Precipitate proteins by adding an equal volume of ice-cold 10% TCA or 5% SSA.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Ammonium Hydroxide).
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 2% B
-
18.1-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Collision Gas: Argon
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
SRM Transitions:
Acyl-CoAs characteristically exhibit a neutral loss of the 507 Da phosphoadenosine diphosphate moiety during fragmentation.[4][7][8] The precursor ion will be the protonated molecule [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1034.6 | 527.6 | 150 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 | 150 | 35 |
Note: The exact collision energy should be optimized for the specific instrument used.
Data Presentation
The following table summarizes representative quantitative data for this compound in different biological matrices. This data is for illustrative purposes.
| Sample ID | Matrix | Concentration (pmol/mg protein) | %RSD (n=3) |
| Control 1 | Liver Tissue | 1.25 | 4.8 |
| Control 2 | Liver Tissue | 1.42 | 3.5 |
| Control 3 | Liver Tissue | 1.33 | 5.1 |
| Treated 1 | Liver Tissue | 2.89 | 6.2 |
| Treated 2 | Liver Tissue | 3.15 | 4.9 |
| Treated 3 | Liver Tissue | 2.98 | 5.5 |
| Blank | Cell Lysate | Not Detected | N/A |
| Spiked QC Low | Cell Lysate | 0.48 (Target: 0.5) | 7.1 |
| Spiked QC Mid | Cell Lysate | 4.91 (Target: 5.0) | 5.3 |
| Spiked QC High | Cell Lysate | 48.7 (Target: 50.0) | 4.2 |
Visualizations
Signaling Pathway
Caption: Activation of a branched-chain fatty acid and its potential metabolic fates.
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship of the Method
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 9-Methylheptadecanoyl-CoA as a Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that can serve as a critical internal standard for quantitative chromatographic analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based metabolomics and lipidomics. The use of an appropriate internal standard is paramount for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of analytical data.[1][2][3] This document provides detailed protocols for the application of this compound as an internal standard for the quantification of other long-chain and branched-chain fatty acyl-CoAs in biological samples.
Physicochemical Properties and Rationale for Use
This compound is structurally similar to endogenous long-chain fatty acyl-CoAs, but its branched-chain structure and odd-numbered total carbon chain make it rare in most biological systems. This unique structure results in a distinct chromatographic retention time and mass-to-charge ratio (m/z), preventing interference with the measurement of endogenous straight-chain and other branched-chain acyl-CoAs. Its physicochemical similarity to other long-chain acyl-CoAs ensures that it behaves comparably during extraction, derivatization (if any), and ionization, making it an ideal internal standard.
Data Presentation: Quantitative Analysis of Acyl-CoAs
The following table illustrates a representative quantification of various acyl-CoA species in a mammalian cell line extract using this compound as an internal standard. Please note that these values are examples and will vary depending on the cell type and experimental conditions.
| Acyl-CoA Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (pmol/10^6 cells) |
| Myristoyl-CoA (C14:0) | 8.5 | 992.5 | 485.4 | 1.8 |
| Palmitoyl-CoA (C16:0) | 9.8 | 1020.6 | 513.4 | 15.2 |
| Stearoyl-CoA (C18:0) | 11.1 | 1048.6 | 541.4 | 5.7 |
| Oleoyl-CoA (C18:1) | 10.9 | 1046.6 | 539.4 | 8.3 |
| This compound (IS) | 10.5 | 1048.6 | 541.4 | (Spiked at 5 pmol) |
Experimental Protocols
Acyl-CoA Extraction from Cultured Cells
This protocol is designed for the extraction of acyl-CoAs from adherent or suspension cell cultures for subsequent LC-MS analysis.[4]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
This compound internal standard (IS) stock solution (1 mM in methanol)
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of pre-chilled (-80°C) methanol to each plate or cell pellet.
-
Spike the methanol with the this compound internal standard to a final concentration of 5 µM.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.
-
-
Homogenization and Precipitation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).
-
UPLC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general method for the analysis of long-chain acyl-CoAs using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[5][6][7]
Instrumentation and Columns:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B (linear gradient)
-
20-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: The precursor ion is the [M+H]+ adduct, and the product ion typically results from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da). Specific transitions need to be optimized for each analyte. For this compound, the transition would be m/z 1048.6 → 541.4.
Visualizations
Caption: Experimental workflow for acyl-CoA quantification.
Caption: Simplified metabolic fate of fatty acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Binding of 9-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylheptadecanoyl-CoA is a specific acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in fatty acid metabolism and are involved in various cellular processes, including energy production, lipid synthesis, and protein acylation. The interaction of acyl-CoAs with proteins is fundamental to their biological function. Understanding the binding of this compound to specific proteins is essential for elucidating its role in cellular pathways and for the development of targeted therapeutics.
These application notes provide an overview of the techniques and detailed protocols for studying the protein binding of this compound. The methodologies described are based on established principles for analyzing protein-ligand interactions, with a focus on their adaptation for a long-chain acyl-CoA like this compound.
Key Techniques for Studying this compound Protein Binding
Several biophysical and biochemical techniques can be employed to characterize the interaction between this compound and a target protein. The choice of method depends on the specific research question, the properties of the protein, and the availability of reagents and instrumentation.
1. Isothermal Titration Calorimetry (ITC): A powerful technique that directly measures the heat changes associated with a binding event.[1][2] ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][2]
2. Fluorescence-Based Assays: These methods rely on changes in fluorescence properties upon binding.
- Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues in the protein upon ligand binding can lead to a measurable change in fluorescence intensity or wavelength.[3]
- Fluorescence Polarization (FP): This technique is suitable for studying the binding of a small fluorescently labeled ligand to a larger protein. The change in the polarization of the emitted light upon binding is measured.
- Förster Resonance Energy Transfer (FRET): This method measures the energy transfer between a donor fluorophore on one molecule and an acceptor fluorophore on another, providing information about their proximity.
3. Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., a protein) immobilized on a sensor chip in real-time.[4][5] It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.
4. Radioligand Binding Assays: A classic and highly sensitive method that uses a radiolabeled version of the ligand (e.g., [3H]- or [14C]-9-Methylheptadecanoyl-CoA) to quantify its binding to a protein.[4]
5. Microfluidic Diffusional Sizing (MDS): An in-solution technique that measures the change in the hydrodynamic radius of a protein upon ligand binding.[5]
Data Presentation: Quantitative Comparison of Binding Assay Techniques
| Technique | Parameters Measured | Typical Affinity Range | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Kd, n, ΔH, ΔS | mM to nM | Label-free, in-solution, provides full thermodynamic profile.[1][2] | Requires relatively large amounts of protein and ligand, low throughput. |
| Fluorescence Polarization (FP) | Kd | µM to nM | In-solution, high throughput, requires small sample volumes. | Requires fluorescent labeling of the ligand, which may alter binding. |
| Surface Plasmon Resonance (SPR) | Kd, kon, koff | mM to pM | Label-free, real-time kinetics, high sensitivity.[4][5] | Requires immobilization of one binding partner, which can affect its activity. |
| Radioligand Binding Assay | Kd, Bmax | µM to pM | High sensitivity, can be used with complex biological samples.[4] | Requires synthesis of a radiolabeled ligand, involves handling of radioactive materials. |
| Microfluidic Diffusional Sizing (MDS) | Kd | µM to nM | In-solution, low sample consumption, tolerant of complex matrices.[5] | Less commonly available instrumentation. |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the binding affinity of this compound to a target protein.
Materials:
-
Purified target protein (dialyzed into the final ITC buffer)
-
This compound
-
ITC Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4; buffer should be optimized for protein stability and to minimize buffer-ligand interactions)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a 10-50 µM solution of the target protein in the ITC buffer.
-
Prepare a 100-500 µM solution of this compound in the same ITC buffer. The concentration of the ligand should be 10-20 times that of the protein.
-
Degas both the protein and ligand solutions for 10-15 minutes immediately before the experiment to avoid air bubbles.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C or 30°C).[1]
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of 0.5-1 µL to remove any air from the syringe tip and to check for large heats of dilution.
-
Proceed with a series of 20-30 injections of 2-3 µL of the ligand solution into the protein solution at 120-180 second intervals to allow the system to return to baseline.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 2: In-solution Affinity Determination using Intrinsic Tryptophan Fluorescence
This protocol is applicable if the target protein contains tryptophan residues whose fluorescence is sensitive to the binding of this compound.
Materials:
-
Purified target protein containing tryptophan residues
-
This compound
-
Fluorescence Buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.5)
-
Fluorometer
Procedure:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Scan the fluorescence emission of the protein solution (e.g., 1 µM) between 300 and 400 nm with an excitation wavelength of 295 nm.
-
Identify the wavelength of maximum emission.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the target protein (e.g., 1 µM) in a quartz cuvette.
-
Record the initial fluorescence intensity at the predetermined emission maximum.
-
Make successive small additions of a concentrated stock solution of this compound to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the fluorescence intensity.
-
Continue the additions until the fluorescence signal is saturated (no further change is observed).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.
-
Fit the data to a one-site binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Visualization of Experimental Workflow and Concepts
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Conceptual diagram of protein-ligand binding equilibrium.
Potential Protein Targets for this compound
Based on the known functions of other long-chain acyl-CoAs, potential protein binding partners for this compound include:
-
Acyl-CoA Binding Proteins (ACBPs): These proteins are known to bind long-chain acyl-CoA esters with high affinity and are involved in their intracellular transport and pool formation.[6][7][8]
-
Acyl-CoA Thioesterases (ACOTs): Enzymes that hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A. ACOT9, for instance, is a mitochondrial ACOT that can hydrolyze both short- and long-chain acyl-CoAs.[9]
-
Carnitine Palmitoyltransferase I (CPT1): An enzyme that mediates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
-
Acyl-CoA Synthetases (ACSLs): Enzymes that activate fatty acids by converting them to their corresponding acyl-CoAs.
-
Nuclear Receptors: Some nuclear receptors are regulated by fatty acids and their derivatives.
-
Protein Acyltransferases: Enzymes that catalyze the attachment of fatty acids to proteins.
Troubleshooting and Considerations
-
Ligand Solubility: this compound, like other long-chain acyl-CoAs, may have limited solubility in aqueous buffers. The addition of a small amount of a mild, non-ionic detergent or a carrier protein like fatty acid-free BSA might be necessary. However, the effect of any additive on the binding interaction must be carefully controlled.
-
Non-specific Binding: This can be a significant issue in binding assays.[5] It is crucial to perform control experiments, such as titrating the ligand into buffer alone or using a non-binding protein, to account for any non-specific binding or heats of dilution.
-
Protein Stability: Ensure that the target protein is stable and properly folded under the experimental conditions.
-
Purity of Reagents: The purity of both the protein and the this compound is critical for obtaining accurate and reproducible results.
By following these guidelines and protocols, researchers can effectively investigate the protein binding characteristics of this compound, contributing to a deeper understanding of its biological significance.
References
- 1. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of 9-Methylheptadecanoyl-CoA in solution
Welcome to the technical support center for 9-Methylheptadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound in solution?
A1: Like other long-chain fatty acyl-CoAs, this compound is susceptible to degradation primarily through two pathways:
-
Hydrolysis of the Thioester Bond: The thioester linkage is labile and can be cleaved by chemical hydrolysis (especially at non-neutral pH) or by enzymatic activity from acyl-CoA hydrolases present in biological samples.
-
Oxidative Damage: Although this compound is a saturated fatty acyl-CoA and thus less prone to lipid peroxidation than its unsaturated counterparts, oxidative damage can still occur over long-term storage or upon exposure to oxidizing agents.
Q2: What is the optimal temperature for storing this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at -80°C. For short-term storage (i.e., a few days), -20°C is acceptable. It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.
Q3: How should I prepare stock solutions of this compound?
A3: To minimize degradation, prepare a concentrated stock solution in an appropriate solvent and then make single-use aliquots. This avoids repeated warming and cooling of the entire stock. Based on practices for similar long-chain fatty acyl-CoAs, consider using solvents such as methanol, or a mixture of water and a minimal amount of an organic solvent like DMSO to aid solubility, before diluting in your experimental buffer.
Q4: What type of buffer should I use for my experiments with this compound?
A4: The stability of the thioester bond can be pH-dependent. For analytical procedures, slightly acidic conditions (e.g., pH 4.9-6.0) are often used during extraction to preserve acyl-CoAs. However, the optimal pH for your specific experiment will depend on the biological system you are studying. If your experiment allows, a slightly acidic buffer may improve stability. It is advisable to prepare fresh solutions in your experimental buffer immediately before use.
Q5: Are there any additives that can enhance the stability of this compound in my experimental solutions?
A5: While this compound is saturated, if your experimental system is prone to oxidative stress, the inclusion of antioxidants could be beneficial. Consider using antioxidants that are compatible with your assay, such as N-acetylcysteine (NAC) or tocopherols.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment from a frozen, concentrated stock. Minimize the time the compound spends in aqueous buffer at room temperature. |
| Precipitation of the compound in aqueous buffer. | Low solubility of the long-chain fatty acyl-CoA in aqueous solutions. | Prepare a high-concentration stock in an organic solvent (e.g., methanol or DMSO) and add it to the aqueous buffer with vigorous vortexing to a final concentration where the organic solvent is at a low, non-interfering percentage. |
| High background or non-specific effects in assays. | Presence of contaminants or degradation products (e.g., free Coenzyme A and 9-methylheptadecanoic acid). | Use high-purity this compound. Confirm the purity of your stock solution using an analytical method like LC-MS/MS. |
| Inhibition of enzymatic assays. | Interference from solvents or additives. | If using an organic solvent for your stock solution, ensure the final concentration in the assay is low enough not to affect enzyme activity. Run appropriate solvent controls. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to assess the stability of this compound under different buffer and temperature conditions using LC-MS/MS for quantification.
1. Materials:
- This compound
- Buffers of interest (e.g., potassium phosphate at pH 6.0, HEPES at pH 7.4, Tris-HCl at pH 8.0)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Internal standard (e.g., Heptadecanoyl-CoA)
- LC-MS/MS system
2. Procedure:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Dilute the stock solution to a final concentration of 10 µM in each of the test buffers.
- For each buffer condition, create aliquots for each time point and temperature.
- Incubate the solutions at the desired temperatures (e.g., 4°C and 25°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
- Immediately quench the degradation by adding an equal volume of cold methanol containing the internal standard.
- Centrifuge the samples to precipitate any proteins or salts.
- Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
3. Data Analysis:
- Calculate the concentration of this compound at each time point relative to the internal standard.
- Plot the percentage of remaining this compound against time for each condition.
- Determine the degradation rate constant for each condition by fitting the data to an appropriate kinetic model.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
| Buffer (pH) | Temperature (°C) | Half-life (hours) |
| Potassium Phosphate (6.0) | 4 | > 48 |
| Potassium Phosphate (6.0) | 25 | 18 |
| HEPES (7.4) | 4 | 36 |
| HEPES (7.4) | 25 | 8 |
| Tris-HCl (8.0) | 4 | 24 |
| Tris-HCl (8.0) | 25 | 4 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
Technical Support Center: Synthesis of 9-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Methylheptadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges include the multi-step synthesis of the precursor fatty acid, 9-methylheptadecanoic acid, which often involves sensitive organometallic reagents and can lead to side products. Subsequent conversion to the CoA ester can suffer from incomplete reaction, hydrolysis of the product, and difficulties in purification due to the amphipathic nature of the molecule.
Q2: What are the common methods for synthesizing the 9-methylheptadecanoic acid precursor?
A2: A common strategy involves the use of a Grignard reaction.[1][2] This typically includes the coupling of an alkyl magnesium halide (e.g., octyl magnesium bromide) with a suitable electrophile containing the remaining carbon skeleton with a methyl branch at the 9-position. Alternative approaches might involve the modification of long-chain fatty acids.
Q3: Which methods are suitable for converting 9-methylheptadecanoic acid to its CoA ester?
A3: The most common methods for activating fatty acids to their corresponding CoA esters involve the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the formation of an activated ester, such as an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A. Enzymatic synthesis using acyl-CoA synthetases is also a viable but often more complex alternative.
Q4: What are the critical parameters for a successful Grignard reaction in the synthesis of the fatty acid precursor?
A4: Key parameters for a successful Grignard reaction include the use of anhydrous solvents (typically diethyl ether or tetrahydrofuran), an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture or oxygen, and careful control of the reaction temperature, often starting at low temperatures and gradually warming to room temperature.[2]
Q5: How can I purify the final this compound product?
A5: Purification of long-chain acyl-CoAs is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the desired product from starting materials and byproducts. Solid-phase extraction (SPE) can also be used as a preliminary purification step.
Troubleshooting Guides
Problem 1: Low yield of 9-methylheptadecanoic acid from Grignard synthesis.
| Possible Cause | Troubleshooting Step |
| Inactive Grignard Reagent | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. The surface of the magnesium turnings can be activated by adding a small crystal of iodine. |
| Side Reactions | The Grignard reagent can act as a base, leading to deprotonation of acidic protons in the substrate.[1] Ensure the electrophile does not contain acidic functional groups. Use of a less basic organometallic reagent could be considered. |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, gentle heating might be required. Ensure the stoichiometry of the reactants is correct. |
| Work-up Issues | During the acidic work-up, ensure the pH is low enough to protonate the alkoxide intermediate fully. Extraction with an appropriate organic solvent should be performed thoroughly. |
Problem 2: Incomplete conversion of 9-methylheptadecanoic acid to its CoA ester.
| Possible Cause | Troubleshooting Step |
| Inefficient Activating Agent | If using a carbodiimide-based coupling, ensure it is fresh and used in a slight excess. For the NHS ester method, ensure complete formation of the activated ester before adding Coenzyme A. |
| Hydrolysis of Activated Intermediate | Perform the reaction in an anhydrous aprotic solvent. Minimize the reaction time after the addition of the activating agent. |
| Degradation of Coenzyme A | Coenzyme A is sensitive to oxidation and extreme pH. Prepare Coenzyme A solutions fresh and use a buffered reaction medium (pH ~7-8). |
| Poor Solubility of Reactants | The long-chain fatty acid may have limited solubility in aqueous buffers required for Coenzyme A stability. A co-solvent system (e.g., THF/water) can be employed to improve solubility. |
Problem 3: Difficulty in purifying this compound.
| Possible Cause | Troubleshooting Step |
| Co-elution with Starting Material | Optimize the gradient for RP-HPLC. A shallower gradient of the organic modifier (e.g., acetonitrile or methanol) can improve the separation of the acyl-CoA from the free fatty acid. |
| Presence of Unreacted Coenzyme A | Unreacted Coenzyme A can be removed by size-exclusion chromatography or by optimizing the HPLC separation. |
| Product Degradation during Purification | Long-chain acyl-CoAs can be susceptible to hydrolysis, especially at non-neutral pH. Use buffered mobile phases for HPLC and keep samples cold. |
| Formation of Micelles | The amphipathic nature of long-chain acyl-CoAs can lead to micelle formation, affecting chromatographic behavior. The addition of a small amount of an organic acid (e.g., acetic acid) to the mobile phase can sometimes disrupt micelle formation. |
Quantitative Data Summary
The following table provides a hypothetical summary of expected yields for the key steps in the synthesis of this compound based on general procedures for similar molecules. Actual yields may vary depending on specific reaction conditions and scale.
| Reaction Step | Method | Expected Yield Range (%) |
| Synthesis of 9-methylheptadecanoic acid | Grignard Reaction | 50 - 70 |
| Activation of fatty acid | NHS Ester Formation | 80 - 95 |
| Coupling with Coenzyme A | Thioesterification | 60 - 80 |
| Purification | RP-HPLC | 70 - 90 |
| Overall Yield | 21 - 45 |
Experimental Protocols
Protocol 1: Synthesis of 9-Methylheptadecanoic Acid via Grignard Reaction (Illustrative)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings. Add a solution of 1-bromooctane in anhydrous diethyl ether dropwise to initiate the reaction. Stir the mixture at room temperature until the magnesium is consumed.
-
Coupling Reaction: Cool the Grignard reagent to 0°C. Add a solution of a suitable electrophile, such as methyl 8-oxo-nonanoate, in anhydrous diethyl ether dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via NHS Ester
-
Activation: Dissolve 9-methylheptadecanoic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC). Stir the reaction at room temperature until the formation of the NHS ester is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Coupling: In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0). Add the solution of the NHS ester in a water-miscible solvent (e.g., THF) dropwise to the Coenzyme A solution with vigorous stirring.
-
Purification: After the reaction is complete, acidify the mixture to pH ~3-4 with a dilute acid (e.g., 0.1 M HCl). Purify the this compound by RP-HPLC using a C18 column and a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
Visualizations
Caption: A generalized workflow for the two-stage synthesis of this compound.
Caption: A logical troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 9-Methylheptadecanoyl-CoA Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 9-Methylheptadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing this compound?
A1: For the analysis of fatty acyl-CoAs, including this compound, positive ion mode electrospray ionization (ESI) is generally recommended. Studies have shown that positive ion mode is approximately three times more sensitive than negative ion mode for the detection of these molecules.[1]
Q2: What are the expected precursor and product ions for this compound in positive ion mode MS/MS?
A2: In positive ion mode, you should look for the singly protonated precursor ion [M+H]⁺. For this compound (Chemical Formula: C₄₀H₇₂N₇O₁₇P₃S), the monoisotopic mass is approximately 1063.4 g/mol . Therefore, the precursor ion (Q1) will have an m/z of approximately 1064.4.
A characteristic fragmentation pattern for acyl-CoAs in positive ion mode is a neutral loss of 507.0 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2][3][4] This results in a structure-specific product ion (Q3) that retains the acyl chain.[1][5] Another less abundant, but still characteristic, product ion can be observed at m/z 428.4, corresponding to the CoA moiety.[2][4]
Q3: Can I use a neutral loss scan to identify this compound in a complex sample?
A3: Yes, a neutral loss scan of 507.0 Da in positive ion mode is a highly effective technique for the selective detection of all fatty acyl-CoA species within a complex mixture, including this compound.[1]
Q4: What type of liquid chromatography (LC) setup is suitable for this compound analysis?
A4: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used for the separation of long-chain fatty acyl-CoAs.[6][7] C18 or C4 columns are often employed.[6][7] To improve chromatographic peak shape and retention of these polar molecules, an ion-pairing reagent such as triethylamine acetate (TEAA) can be added to the mobile phase.[1] A combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography can also be used for a more comprehensive analysis of acyl-CoAs of varying chain lengths.[8][9]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization Mode | Switch to positive ion mode ESI, as it generally provides better sensitivity for acyl-CoAs.[1] |
| Incorrect Precursor/Product Ion Selection | Verify the m/z values for the [M+H]⁺ precursor and the product ion (precursor - 507.0 Da) for this compound. |
| Inefficient Desolvation | Optimize the source temperature (typically around 350°C) and nebulizer gas flow to ensure efficient droplet desolvation.[1] |
| Inappropriate Sprayer Voltage | Optimize the ESI needle voltage. A typical starting point for positive ion mode is 5.5 kV.[1] However, this should be tuned for your specific instrument and mobile phase composition.[10] |
| Ion Suppression from Matrix Components | Improve chromatographic separation to resolve this compound from interfering matrix components. Consider solid-phase extraction (SPE) for sample cleanup. |
| Analyte Degradation | Prepare fresh standards and samples. Acyl-CoAs can be unstable, especially at non-neutral pH and elevated temperatures. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with the Stationary Phase | Add an ion-pairing reagent like triethylamine acetate (TEAA) to the mobile phase to reduce peak tailing. A concentration of around 30 mM is a good starting point.[1] |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column Contamination | Implement a column wash step between injections. A wash with 0.1% phosphoric acid can be effective in preventing signal loss for phosphorylated molecules.[8][9] |
Issue 3: Inaccurate Quantification
| Potential Cause | Troubleshooting Step |
| Non-Linearity of Detector Response | Prepare a calibration curve with a sufficient number of data points covering the expected concentration range of your analyte. |
| Matrix Effects | Use a stable isotope-labeled internal standard corresponding to this compound or a closely related long-chain acyl-CoA to compensate for variations in ionization efficiency and sample preparation. |
| In-source Fragmentation | Optimize the cone voltage (declustering potential) to minimize in-source fragmentation, where the precursor ion fragments before entering the quadrupole.[11] Start with lower cone voltage settings and gradually increase to find the optimal value that maximizes the precursor ion signal without causing significant fragmentation. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
A detailed sample preparation protocol is crucial for accurate quantification. The following is a general guideline that may need optimization for your specific sample matrix.
-
Homogenization: Homogenize the tissue or cell pellet in a suitable ice-cold extraction solvent.
-
Extraction: Perform a liquid-liquid extraction. A common method involves using a mixture of methanol, chloroform, and water.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The acyl-CoAs will primarily be in the aqueous phase.
-
Drying: Evaporate the aqueous phase to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC mobile phase, for instance, a 50:50 mixture of water and acetonitrile containing 30 mM TEAA.[1]
Protocol 2: LC-MS/MS Method for this compound
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: Develop a suitable gradient to ensure good separation of this compound from other lipids. A typical gradient might start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for this type of column.
-
MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition:
-
Q1 (Precursor Ion): m/z 1064.4
-
Q3 (Product Ion): m/z 557.4 (corresponding to the neutral loss of 507.0 Da)
-
-
Optimization of MS Parameters: Infuse a standard solution of a representative long-chain acyl-CoA to optimize the following parameters for maximum signal intensity:
-
Capillary Voltage
-
Cone Voltage (Declustering Potential)
-
Source Temperature
-
Desolvation Gas Flow and Temperature
-
Collision Energy
-
Data Presentation
Table 1: Key Mass Spectrometry Parameters for this compound
| Parameter | Value | Rationale |
| Ionization Mode | Positive ESI | Higher sensitivity for acyl-CoAs.[1] |
| Precursor Ion (Q1) | m/z 1064.4 | Corresponds to the [M+H]⁺ of this compound. |
| Product Ion (Q3) | m/z 557.4 | Results from the characteristic neutral loss of 507.0 Da.[1][2][3][4] |
| Alternative Product Ion | m/z 428.4 | Corresponds to the CoA moiety fragment.[2][4] |
| Scan Type | MRM | Provides high selectivity and sensitivity for quantification.[12] |
Table 2: Example of Optimized ESI Source Parameters (Instrument Dependent)
| Parameter | Example Value |
| Capillary Voltage | 5.5 kV |
| Source Temperature | 350 °C |
| Nebulizer Gas (N₂) Flow | 35 (arbitrary units) |
| Desolvation Gas (N₂) Flow | 25 (arbitrary units) |
| Cone Voltage | 30-60 V (to be optimized) |
| Collision Energy | To be optimized for the specific MRM transition. |
Note: The values in Table 2 are examples and should be optimized for your specific mass spectrometer and experimental conditions.[1]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 9-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 9-Methylheptadecanoyl-CoA by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, endogenous lipids, proteins, and salts in biological samples can interfere with its ionization, leading to inaccurate and unreliable quantification.[2] This can manifest as poor reproducibility, low sensitivity, and inaccurate measurements.[1]
Q2: What is the most effective strategy to minimize matrix effects in this compound analysis?
A2: A multi-faceted approach is most effective. This includes a robust sample preparation method to remove interfering matrix components, optimization of chromatographic conditions to separate the analyte from matrix interferences, and the use of a stable isotope-labeled internal standard to compensate for any remaining matrix effects.[2]
Q3: What type of internal standard should I use for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. However, this may not be commercially available. In its absence, a structurally similar stable isotope-labeled long-chain fatty acyl-CoA, such as ¹³C₁₆-Palmitoyl-CoA or d₃₁-Palmitoyl-CoA, can be used.[3][4] It is crucial that the internal standard has similar extraction and ionization properties to the analyte.[4] Heptadecanoyl-CoA has also been utilized as an internal standard for long-chain acyl-CoA analysis.[5]
Q4: Which sample preparation technique is best for reducing matrix effects for this compound?
A4: Solid-Phase Extraction (SPE) is generally considered the most effective technique for cleaning up complex biological samples and reducing matrix effects for lipid analysis.[6][7] It provides a more thorough removal of interfering substances compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity or poor sensitivity for this compound | Ion suppression due to co-eluting matrix components. | - Improve sample cleanup using Solid-Phase Extraction (SPE). - Optimize the chromatographic gradient to better separate the analyte from the matrix. - Dilute the sample extract to reduce the concentration of interfering components. |
| High variability in replicate injections | Inconsistent matrix effects between samples. | - Ensure a consistent and reproducible sample preparation procedure for all samples. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to normalize for signal fluctuations. |
| Inaccurate quantification (poor accuracy) | Non-linear response due to matrix effects. Inappropriate internal standard. | - Evaluate matrix effects by comparing calibration curves in solvent and in a matrix extract. - If a stable isotope-labeled analog is not available, select an internal standard that is structurally very similar and has a close retention time to this compound. |
| Peak tailing or splitting | Interaction of the analyte with active sites on the column or residual matrix components. | - Use a high-quality C18 or C8 reversed-phase column. - Adjust the mobile phase pH. For long-chain acyl-CoAs, a higher pH (around 10.5) with a suitable buffer like ammonium hydroxide can improve peak shape.[8][9] - Ensure thorough sample cleanup to remove matrix components that may interact with the column. |
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery of long-chain acyl-CoAs and the extent of matrix effects. The following table summarizes typical recovery rates for different extraction methods.
| Sample Preparation Method | Typical Analyte Recovery | Matrix Effect Reduction | Reference |
| Protein Precipitation (PPT) | 60-80% | Moderate | General knowledge |
| Liquid-Liquid Extraction (LLE) | 70-90% | Good | [10] |
| Solid-Phase Extraction (SPE) | 85-95% | Excellent | [11][12] |
Experimental Protocols
Protocol 1: Sample Homogenization and Extraction
This protocol is a general method for the extraction of long-chain acyl-CoAs from tissue samples and should be optimized for your specific sample type.
-
Weigh approximately 50-100 mg of frozen tissue powder in a 2 mL polypropylene tube.
-
Add 500 µL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[11]
-
Add 500 µL of an ice-cold acetonitrile:2-propanol (3:1 v/v) solution containing the stable isotope-labeled internal standard.[12]
-
Homogenize the sample on ice using a tissue homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted acyl-CoAs, and transfer it to a new tube for SPE cleanup.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a general SPE procedure for purifying long-chain acyl-CoA extracts.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol followed by 1 mL of 100 mM potassium phosphate buffer (pH 6.7).[12]
-
Sample Loading: Load the supernatant from the sample extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other long-chain acyl-CoAs with 1 mL of 80% acetonitrile in water.
-
Drying: Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This is a general workflow for the LC-MS/MS analysis of long-chain acyl-CoAs.
-
Chromatographic Separation:
-
Column: C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.[5][8]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For quantification of acyl-CoAs, a common strategy is to monitor the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 m/z).[8][13] The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be [M+H - 507.1]⁺.
-
A secondary, confirming transition can be monitored using the product ion at m/z 428, which corresponds to the adenosine-3',5'-diphosphate fragment.[13][14]
-
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for overcoming matrix effects.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Methylheptadecanoyl-CoA Extraction Efficiency
Welcome to the technical support center for the extraction of 9-Methylheptadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to improve the efficiency and reproducibility of your extraction workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the extraction of this compound?
A1: The primary challenges in extracting this compound, a long-chain branched fatty acyl-CoA, include its low endogenous abundance in tissues, susceptibility to enzymatic and chemical degradation, and the potential for poor recovery due to its amphipathic nature.[1][2] The methyl branch can also introduce slight differences in solubility and chromatographic behavior compared to its straight-chain counterparts, requiring optimized procedures.
Q2: Which extraction method is recommended for achieving high recovery of this compound?
A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is generally recommended for optimal recovery and purity.[3][4] Homogenization in an acidic buffer with organic solvents like acetonitrile and isopropanol effectively lyses cells and precipitates proteins, while SPE helps to remove interfering substances and concentrate the analyte.[3][4]
Q3: How can I minimize the degradation of this compound during the extraction process?
A3: To minimize degradation, it is crucial to work quickly and maintain samples at low temperatures (0-4°C) throughout the procedure.[4] Immediate quenching of enzymatic activity upon sample collection by flash-freezing in liquid nitrogen is critical.[4] Using acidic extraction buffers (pH ~4.9) also helps to inhibit the activity of acyl-CoA thioesterases.
Q4: What is a suitable internal standard for the quantification of this compound?
A4: An ideal internal standard would be a stable isotope-labeled version of this compound. However, if unavailable, a structurally similar odd-chain or branched-chain acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative.[5]
Q5: What are the optimal storage conditions for samples and extracts containing this compound?
A5: For long-term stability, tissue samples should be stored at -80°C after flash-freezing.[4] Extracted acyl-CoA samples should also be stored at -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Incomplete cell lysis or inefficient extraction from the tissue matrix. | Ensure thorough homogenization of the tissue. A glass homogenizer is often more effective than plastic pestles. Optimize the solvent-to-tissue ratio to ensure complete extraction. |
| Degradation of the analyte by endogenous enzymes (thioesterases). | Work quickly on ice at all times. Use pre-chilled solvents and tubes. Ensure rapid and effective quenching of enzymatic activity immediately after sample collection (e.g., flash-freezing). | |
| Inefficient binding or elution during Solid-Phase Extraction (SPE). | Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the composition of the wash and elution solvents. The methyl branch may slightly alter the polarity, so adjusting the organic solvent percentage may be necessary. | |
| Poor reproducibility between replicates | Inconsistent sample handling and processing times. | Standardize all steps of the extraction protocol, including incubation times, centrifugation speeds, and solvent volumes. |
| Incomplete protein precipitation leading to variable matrix effects in LC-MS/MS analysis. | Ensure a sufficient volume of organic solvent is used for protein precipitation. Vortex samples thoroughly after solvent addition. | |
| Co-elution with interfering peaks during LC-MS analysis | Presence of isomeric or isobaric compounds. | Optimize the chromatographic gradient to improve the separation of |
| -Methylheptadecanoyl-CoA from other lipids. Utilize high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. | ||
| Matrix effects from co-extracted lipids or salts. | Incorporate a robust sample clean-up step, such as SPE. Dilute the final extract to minimize matrix suppression, if sensitivity allows. |
Quantitative Data Summary
The following table provides a comparison of different extraction methodologies for long-chain acyl-CoAs. While specific data for this compound is limited, these values for similar molecules offer a valuable benchmark for expected efficiencies.
| Extraction Method | Typical Recovery Rate | Key Advantages | Key Disadvantages | Reference |
| Solvent Precipitation (e.g., Acetonitrile/Isopropanol) | 60-140% (tissue dependent) | Simple, fast, and effective for a broad range of acyl-CoAs. | May have lower recovery for very-long-chain species and can suffer from significant matrix effects. | [2] |
| Solid-Phase Extraction (SPE) following Solvent Extraction | 70-80% | Provides excellent sample clean-up, reducing matrix effects and improving analytical sensitivity. | More time-consuming and requires careful optimization of wash and elution steps. | [3] |
| Liquid-Liquid Extraction | Variable | Can be effective for separating lipids based on polarity. | Can be less efficient for amphipathic molecules like acyl-CoAs and may result in analyte loss at the interface. |
Experimental Protocols
Protocol 1: Combined Solvent and Solid-Phase Extraction of this compound from Tissues
This protocol is adapted from the method described by Golovko et al. (2004) for the extraction of long-chain acyl-CoAs.[3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Oligonucleotide purification cartridges (or similar weak anion exchange SPE cartridges)
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2 mL of isopropanol and homogenize again.
-
-
Solvent Extraction:
-
Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the upper organic phase containing the acyl-CoAs into a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an oligonucleotide purification cartridge by washing with 2 mL of methanol followed by 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of the KH2PO4 buffer to remove unbound impurities.
-
Elute the acyl-CoAs with 2 mL of isopropanol.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 8.5 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Room temperature.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]+ ion for this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor chromatographic peak shape of 9-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of 9-Methylheptadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for complex molecules like this compound, a long-chain fatty acyl-coenzyme A, typically manifests as peak tailing, fronting, or excessive broadening. The primary causes often relate to secondary chemical interactions with the stationary phase, issues with the mobile phase, or column and system problems.[1] Specifically for an acyl-CoA, the phosphate groups and the long hydrocarbon chain create a molecule with both polar and non-polar characteristics, making it susceptible to these issues.
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter part of the peak is drawn out, is frequently caused by unwanted interactions between the analyte and the stationary phase.[1] For silica-based C18 columns, residual silanol groups on the silica surface can interact with the polar parts of the this compound molecule, particularly the phosphate groups of the Coenzyme A moiety.[2] This leads to a secondary retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tail.[3] Other potential causes include column overload, a mismatch between the injection solvent and the mobile phase, or extra-column dead volume in the HPLC system.[4][5]
Q3: What causes peak fronting for my this compound analysis?
Peak fronting, the opposite of tailing where the beginning of the peak is sloped, is often an indication of column overload.[1] This happens when too much sample is injected onto the column, saturating the stationary phase at the injection point.[4] Another common cause is poor sample solubility in the mobile phase or a sample solvent that is significantly stronger than the mobile phase.[4]
Q4: My this compound peak is very broad. What could be the reason?
Broad peaks can be a sign of several issues, including low column efficiency, high mobile phase viscosity, or sample overloading.[1] For long-chain acyl-CoAs, operating at a suboptimal mobile phase pH can also lead to peak broadening. If the pH is close to the pKa of the molecule's phosphate groups, a mixed population of ionized and non-ionized species can exist, leading to broadened peaks.[6] Additionally, issues like a void in the column packing material or a partially blocked frit can cause peak broadening.
Troubleshooting Guide
Issue 1: Peak Tailing
-
Potential Cause 1: Secondary Interactions with Silanols
-
Solution:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase using an additive like ammonium hydroxide or triethylamine to a pH around 10.5.[4][7] At high pH, the silanol groups are deprotonated and less likely to interact with the negatively charged phosphate groups of the acyl-CoA.
-
Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 column where the residual silanols are chemically deactivated.
-
Add an Ion-Pairing Reagent: Incorporate a cationic ion-pairing reagent, such as a tetraalkylammonium salt, into the mobile phase.[8] This reagent will pair with the anionic phosphate groups, neutralizing their charge and reducing interactions with the stationary phase.[9]
-
-
-
Potential Cause 2: Column Overload
-
Solution:
-
Reduce Injection Volume: Sequentially decrease the amount of sample injected onto the column.
-
Dilute the Sample: Prepare a more dilute sample solution before injection.
-
-
-
Potential Cause 3: Injection Solvent Mismatch
-
Solution:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your this compound standard in the initial mobile phase of your gradient.[10]
-
Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker (more polar in reversed-phase) than the initial mobile phase.
-
-
Issue 2: Peak Fronting
-
Potential Cause 1: Column Overload
-
Solution:
-
Decrease Sample Concentration: As with peak tailing due to overload, reduce the concentration of your sample.[4]
-
Use a Higher Capacity Column: Consider using a column with a wider internal diameter or a stationary phase with a higher carbon load.
-
-
-
Potential Cause 2: Poor Sample Solubility
-
Solution:
-
Optimize Sample Solvent: Ensure your this compound is fully dissolved. You may need to use a small amount of organic solvent in your sample diluent, but be mindful of the injection solvent mismatch.
-
-
Issue 3: Broad Peaks
-
Potential Cause 1: Suboptimal Mobile Phase pH
-
Solution:
-
-
Potential Cause 2: Column Degradation
-
Solution:
-
Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants.
-
Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.[6]
-
-
-
Potential Cause 3: Extra-Column Volume
-
Solution:
-
Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector.[5]
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | 4.0 or 10.5 | To ensure consistent ionization of the phosphate groups and minimize interactions with silanols.[4][11] |
| Column Type | C18 Reversed-Phase | Provides good retention for the long hydrocarbon chain.[4] |
| Mobile Phase Additives | Ammonium Hydroxide, Triethylamine, Potassium Phosphate | Used to control pH and improve peak shape.[4][11][12] |
| Ion-Pairing Reagents | Tetraalkylammonium salts (e.g., tetrabutylammonium phosphate) | To pair with the anionic phosphate groups and improve retention and peak shape.[8] |
Experimental Protocol Example
This is a hypothetical protocol for the HPLC analysis of this compound, based on methods for similar long-chain acyl-CoAs.
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 15% B
-
2-15 min: 15-90% B
-
15-17 min: 90% B
-
17.1-20 min: 15% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Sample Solvent: 50:50 Water:Acetonitrile.
-
Detection: UV at 260 nm or Mass Spectrometry (ESI+).
Visualizations
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Caption: Interactions leading to poor peak shape for acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The content of coenzyme A, acetyl-CoA and long-chain acyl-CoA in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 9-Methylheptadecanoyl-CoA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-Methylheptadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily due to two factors:
-
Enzymatic Degradation: Tissues and cells contain acyl-CoA hydrolases (thioesterases) that rapidly cleave the thioester bond.[1][2] This is the most significant source of degradation during sample homogenization.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under neutral to basic pH conditions.[3][4][5] Oxidation of the fatty acyl chain can also occur, though it is a lesser concern for saturated molecules like this compound compared to unsaturated ones.
Q2: What is the optimal pH for working with this compound?
A2: To minimize both enzymatic and chemical degradation, it is crucial to work under acidic conditions. A pH of 4.9-5.3 is recommended for homogenization and extraction buffers.[6][7][8] Aqueous solutions of Coenzyme A derivatives should be stored at a pH between 2 and 6.[5]
Q3: How should I store my samples to prevent degradation of this compound?
A3: For long-term stability, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[9] Repeated freeze-thaw cycles should be avoided.[9] When processing, all steps should be performed on ice to the greatest extent possible.[9]
Q4: Can I use an internal standard to account for the loss of this compound?
A4: Yes, using a structurally similar internal standard is highly recommended. Odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are commonly used for this purpose as they are not typically abundant in most biological systems.[7] The internal standard should be added as early as possible in the extraction procedure to account for losses during all subsequent steps.[7][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sample preparation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | Incomplete cell or tissue lysis. | Ensure thorough homogenization. For tissues, a glass homogenizer is effective.[6] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.[9] |
| Enzymatic degradation during homogenization. | Work quickly and keep samples on ice at all times. Use an ice-cold acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9).[6][7][9] | |
| Inefficient Solid-Phase Extraction (SPE). | Ensure proper conditioning and equilibration of the SPE column.[9] Optimize wash and elution solvent strengths and volumes.[10] Check for analyte breakthrough during the loading and wash steps by collecting and analyzing these fractions.[10] | |
| Poor reproducibility between replicate samples | Inconsistent sample handling. | Standardize all steps of the protocol, including homogenization time, incubation periods, and solvent volumes. |
| Sample carryover in the analytical system (e.g., LC-MS). | Implement a rigorous wash cycle for the analytical column and injection port between samples.[10] | |
| Variable degradation due to delays in processing. | Process all samples in a consistent and timely manner. Keep extracts on ice or at 4°C in the autosampler for the shortest time possible.[11] | |
| Presence of interfering peaks in the final analysis | Contaminants leaching from SPE columns. | Wash the SPE column with the elution solvent before the conditioning step.[12] Consider using glass-barreled SPE columns to avoid plasticizers and other contaminants.[13] |
| Insufficiently selective SPE wash step. | Increase the strength or volume of the wash solvent to remove more interferences, without eluting the this compound.[14][12] | |
| Matrix effects in mass spectrometry. | Ensure the final extract is sufficiently clean. If ion suppression is suspected, dilute the sample or improve the purification process. The use of a stable isotope-labeled internal standard can help correct for matrix effects.[4] |
Experimental Protocol: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to maximize recovery and stability.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), HPLC grade
-
2-Propanol, HPLC grade
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)
-
SPE column conditioning, wash, and elution solvents (specifics will depend on the chosen SPE column chemistry)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 1 mL of ACN:2-propanol (1:1 v/v) and homogenize again.[6][7]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Vortex for 2 minutes, then sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of a suitable solvent for your analytical method (e.g., methanol or a methanol/water mixture).[15]
-
Visualizations
Signaling Pathway: Degradation of Branched-Chain Acyl-CoAs
Caption: Enzymatic degradation pathways for branched-chain acyl-CoAs.
Experimental Workflow: Sample Preparation
Caption: Workflow for this compound extraction from tissue.
Logical Relationship: Troubleshooting Low Recovery
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neolab.de [neolab.de]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 14. silicycle.com [silicycle.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Enzymatic Reactions with 9-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 9-Methylheptadecanoyl-CoA in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are known to utilize this compound or similar methyl-branched acyl-CoAs as substrates?
A1: Several classes of enzymes can metabolize branched-chain acyl-CoAs. These include:
-
Fatty Acid Synthase (FAS): Metazoan FAS can incorporate methyl-branched extender units like methylmalonyl-CoA to synthesize methyl-branched fatty acids.[1][2][3] While direct kinetic data for this compound as a primer is scarce, FAS is a key enzyme in the anabolic pathway of such molecules.
-
Acyl-CoA Dehydrogenases (ACADs): These mitochondrial enzymes are involved in the catabolism of fatty acids and amino acids. Specific ACADs, such as short/branched-chain acyl-CoA dehydrogenase (ACADSB), exhibit activity towards 2-methyl-branched acyl-CoAs.[4] It is plausible that other ACADs may act on mid-chain branched substrates like this compound.
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A, playing a regulatory role in lipid metabolism. Peroxisomal and mitochondrial ACOTs can act on a variety of branched-chain acyl-CoAs.[5][6][7]
-
Acyl-CoA Oxidases: Peroxisomal acyl-CoA oxidases are involved in the β-oxidation of branched-chain fatty acids. A novel human branched-chain acyl-CoA oxidase has been identified that oxidizes the CoA esters of 2-methyl-branched fatty acids.[8]
Q2: What are the main challenges when working with this compound in aqueous solutions?
A2: Long-chain and branched-chain acyl-CoAs like this compound are amphipathic molecules with low water solubility. This can lead to several challenges:
-
Micelle Formation: Above the critical micelle concentration (CMC), these molecules form micelles, which can affect their availability to the enzyme and lead to non-linear reaction kinetics.
-
Hydrophobic Interactions: The substrate can adsorb to plasticware and pipette tips, leading to inaccurate concentrations.
-
Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH.
Q3: How can I improve the solubility of this compound in my enzymatic assay?
A3: To improve solubility and prevent micelle formation, consider the following:
-
Use of Detergents: Low concentrations of non-ionic detergents like Triton X-100 or Tween-20 can be used to solubilize the substrate. However, it is crucial to test for any inhibitory effects of the detergent on your enzyme of interest.
-
Bovine Serum Albumin (BSA): Fatty acid-free BSA is commonly used to bind and solubilize long-chain acyl-CoAs, mimicking their natural transport in vivo.
-
Solvent Stock Solutions: Prepare a concentrated stock solution of this compound in an organic solvent like ethanol or DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme.
Q4: What is the metabolic significance of this compound?
A4: Methyl-branched fatty acids are found in various organisms and have roles in membrane fluidity and signaling.[9][10] The metabolism of 9-methylheptadecanoic acid, and thus its CoA derivative, is likely to proceed through pathways such as α-oxidation or ω-oxidation, especially if β-oxidation is sterically hindered by the methyl group.[11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during enzymatic reactions with this compound.
| Problem | Possible Cause | Solution |
| No or Low Enzyme Activity | Substrate Insolubility: this compound may not be fully dissolved in the assay buffer. | - Prepare a fresh substrate solution using a small amount of organic solvent (e.g., ethanol) before diluting in buffer.- Include fatty acid-free BSA or a low concentration of a non-ionic detergent in the assay buffer. |
| Enzyme Inhibition: Components in the assay buffer (e.g., high salt, wrong pH, chelating agents) may be inhibiting the enzyme. | - Review the optimal conditions for your enzyme.[13]- Perform control experiments to test for inhibition by buffer components. | |
| Substrate Degradation: The thioester bond of this compound is labile. | - Prepare fresh substrate solutions for each experiment.- Avoid prolonged storage of aqueous solutions of the substrate. | |
| High Background Signal | Non-enzymatic Hydrolysis: Spontaneous hydrolysis of the thioester bond can contribute to the background signal in some assay formats. | - Run a no-enzyme control to quantify the rate of non-enzymatic hydrolysis and subtract it from the experimental values. |
| Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can react with the substrate or detection reagents. | - Use a highly purified enzyme preparation.- Check the purity of your enzyme using SDS-PAGE. | |
| Inconsistent Results/Poor Reproducibility | Pipetting Errors: The viscosity of solutions containing detergents or BSA can lead to inaccurate pipetting. | - Use calibrated pipettes and reverse pipetting techniques for viscous solutions.[13] |
| Substrate Adsorption: this compound can adsorb to plastic surfaces. | - Pre-coat pipette tips and microplate wells with a solution of BSA or the assay buffer containing detergent. | |
| Incomplete Mixing: Inadequate mixing can lead to heterogeneous reaction mixtures. | - Ensure thorough but gentle mixing of all reaction components. |
Quantitative Data
Table 1: Apparent Kinetic Constants for Metazoan Fatty Acid Synthase (mFAS) with Acetyl-CoA and Methylmalonyl-CoA [3]
| Substrate | Km (µM) | kcat (s-1) |
| Acetyl-CoA | 6.1 ± 0.9 | 0.017 ± 0.001 |
| Methylmalonyl-CoA | 12 ± 2 | - |
Note: The turnover number for branched-chain fatty acid synthesis is reported to be approximately 150-170 times lower than for straight-chain fatty acid synthesis.[3]
Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases (ACADs)
| Enzyme | Optimal Substrate(s) | Relative Activity with Branched-Chain Substrates |
| Short/Branched Chain ACAD (ACADSB) | (S)-2-methylbutyryl-CoA | High |
| ACAD10 | R and S, 2-methyl-C15-CoA | High[14] |
| Medium-Chain ACAD (MCAD) | Octanoyl-CoA (C8) | Low |
| Long-Chain ACAD (LCAD) | Dodecanoyl-CoA (C12) | Moderate |
Experimental Protocols
Protocol 1: Fatty Acid Synthase (FAS) Activity Assay with a Branched-Chain Precursor
This protocol is adapted from methods used to measure FAS activity with branched-chain precursors by monitoring NADPH consumption.[1][3]
Materials:
-
Purified Fatty Acid Synthase (FAS)
-
This compound (as a primer) or Acetyl-CoA (as a control primer)
-
Malonyl-CoA and/or Methylmalonyl-CoA (as extender units)
-
NADPH
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
EDTA (1 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing potassium phosphate buffer, EDTA, DTT, and BSA.
-
Add NADPH to the master mix to a final concentration of 150 µM.
-
Aliquot the master mix into cuvettes.
-
Add the primer (this compound or Acetyl-CoA) to the cuvettes at the desired concentration.
-
Add the extender unit(s) (Malonyl-CoA and/or Methylmalonyl-CoA) to the cuvettes.
-
Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of FAS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to FAS activity (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).
Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This is a general protocol for measuring ACAD activity using an artificial electron acceptor, which can be adapted for branched-chain substrates.[15][16]
Materials:
-
Purified or partially purified ACAD enzyme preparation
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ferricenium hexafluorophosphate or other suitable artificial electron acceptor
-
Spectrophotometer
Procedure:
-
Prepare the assay buffer containing potassium phosphate and the artificial electron acceptor.
-
Add the substrate, this compound, to the assay buffer in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the reduction of the electron acceptor spectrophotometrically at the appropriate wavelength (e.g., 300 nm for ferricenium).
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.
Visualizations
Metabolic Pathway: Synthesis of this compound
Caption: Biosynthesis of this compound via the Fatty Acid Synthase (FAS) pathway.
Experimental Workflow: FAS Activity Assay
Caption: Step-by-step workflow for the Fatty Acid Synthase (FAS) activity assay.
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. "The Emerging Role of acyl-CoA Thioesterases and Acyltransferases in Re" by Mary Hunt, Marina Siponen et al. [arrow.tudublin.ie]
- 6. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Function, and Lipid Sensing Activity in the Thioesterase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CoA esters of 2-methyl-branched chain fatty acids and of the bile acid intermediates di- and trihydroxycoprostanic acids are oxidized by one single peroxisomal branched chain acyl-CoA oxidase in human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of 9-Methylheptadecanoyl-CoA in vitro
Welcome to the technical support center for 9-Methylheptadecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility and handling challenges associated with this long-chain branched fatty acyl-CoA in in vitro settings.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental use of this compound.
| Question | Answer |
| Q1: My this compound solution is cloudy or has visible precipitates. What should I do? | A1: Cloudiness or precipitation indicates that the concentration of this compound has exceeded its critical micelle concentration (CMC) or its solubility limit in the current buffer system. Long-chain fatty acyl-CoAs are amphipathic molecules that tend to form micelles in aqueous solutions.[1][2] To resolve this, consider the following troubleshooting steps: - Reduce the concentration: Your working concentration may be too high. Try diluting the stock solution. - Adjust the buffer: The pH and ionic strength of your buffer can influence solubility.[3][4] Experiment with different buffer compositions. - Increase the temperature: Gently warming the solution may help dissolve precipitates, but be mindful of the thermal stability of your compound and other assay components. - Use a solubilizing agent: Consider the addition of a small amount of a non-ionic detergent (e.g., Triton X-100, CHAPS) or a carrier protein like fatty acid-free bovine serum albumin (BSA) to your buffer. |
| Q2: I am observing inconsistent results in my enzyme kinetics assays. Could this be related to the solubility of this compound? | A2: Yes, inconsistent results are a common consequence of poor solubility. If this compound is not fully monomeric and soluble, the effective substrate concentration available to the enzyme will vary, leading to unreliable kinetic data.[3][4] It is crucial to ensure that the concentration used in your assay is below the CMC.[1][5] |
| Q3: How can I determine the critical micelle concentration (CMC) for this compound in my experimental buffer? | A3: The CMC can be determined experimentally using methods like fluorescent titration with a probe such as 2-toluidinylnaphthalene-6-sulfonate (TNS).[1] Alternatively, you can empirically test a range of concentrations in your assay to identify the point at which results become inconsistent, which may suggest micelle formation. |
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: this compound is a coenzyme A derivative of 9-methylheptadecanoic acid, a branched-chain fatty acid.[6] Like other long-chain fatty acyl-CoAs, it is an important metabolic intermediate involved in various cellular processes.[2][7]
Q: Why is the solubility of long-chain fatty acyl-CoAs like this compound a concern in in vitro experiments?
A: Long-chain fatty acyl-CoAs are amphipathic, meaning they have both a hydrophilic (the CoA portion) and a hydrophobic (the acyl chain) part. This dual nature causes them to self-assemble into micelles in aqueous solutions when their concentration exceeds the critical micelle concentration (CMC).[1][2] For most enzymatic assays, the monomeric form of the acyl-CoA is the true substrate, and the presence of micelles can lead to inaccurate kinetic measurements.[3][4]
Q: What factors influence the CMC of a long-chain fatty acyl-CoA?
A: The CMC is influenced by several factors, including:
-
Acyl chain length: The CMC decreases as the acyl chain length increases.[1]
-
Saturation: The presence of double bonds in the acyl chain increases the CMC.[1]
-
Temperature: The effect of temperature on the CMC can vary.
-
pH and Ionic Strength: The composition of the buffer, including its pH and salt concentration, can significantly affect the CMC.[3][4]
Q: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a concentrated stock solution in an organic solvent in which the compound is readily soluble, such as ethanol or DMSO.[8] This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough to not affect your experimental system.
Q: Are there any alternatives to using detergents or carrier proteins to improve solubility?
A: Sonication can be used to help disperse the fatty acyl-CoA in the aqueous buffer and form a more uniform solution, potentially creating smaller micelles or aiding in dissolution.[8] However, it is essential to ensure that the sonication process does not degrade the compound.
Quantitative Data: Critical Micelle Concentration of Long-Chain Acyl-CoAs
The following table provides reference CMC values for common straight-chain saturated fatty acyl-CoAs. While specific data for this compound is not available, these values can serve as a guideline. The methyl branch in this compound may slightly increase its CMC compared to its straight-chain counterpart (octadecanoyl-CoA or stearoyl-CoA).
| Acyl-CoA (Saturated) | Acyl Chain Length | Reported CMC (µM) |
| Dodecanoyl-CoA (Lauroyl-CoA) | C12:0 | ~2000 |
| Tetradecanoyl-CoA (Myristoyl-CoA) | C14:0 | ~400 |
| Hexadecanoyl-CoA (Palmitoyl-CoA) | C16:0 | 7 - 250[3][4] |
| Octadecanoyl-CoA (Stearoyl-CoA) | C18:0 | 2 - 4 |
Note: CMC values can vary significantly depending on the experimental conditions (buffer, pH, ionic strength, temperature).[3][4]
Experimental Protocols
Protocol for Solubilization of this compound for In Vitro Assays
This protocol provides a general method for preparing a working solution of this compound to minimize solubility issues.
Materials:
-
This compound
-
Anhydrous ethanol or DMSO
-
Aqueous assay buffer (e.g., Tris-HCl, HEPES)
-
Vortex mixer
-
Water bath or heat block (optional)
-
Microcentrifuge
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the this compound in a minimal amount of anhydrous ethanol or DMSO.
-
Vortex thoroughly to ensure complete dissolution. This stock solution should be clear.
-
-
Prepare the Working Solution:
-
Determine the final concentration of this compound needed for your assay. It is crucial that this concentration is below the expected CMC.
-
On the day of the experiment, dilute the stock solution into the pre-warmed (if applicable) aqueous assay buffer.
-
Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid interfering with the assay.
-
-
Visual Inspection and Clarification:
-
After dilution, visually inspect the working solution for any signs of cloudiness or precipitation.
-
If the solution is not clear, you can try gently warming it (e.g., to 37°C) for a short period.
-
If precipitation persists, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material. Use the clear supernatant for your experiment. Note that the actual concentration in the supernatant may be lower than intended.
-
-
Consideration of Additives:
-
If solubility remains an issue, consider preparing the assay buffer with a low concentration of a non-ionic detergent or fatty acid-free BSA. The optimal concentration of the additive should be determined empirically for your specific assay.
-
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Caption: A diagram of a hypothetical signaling pathway involving this compound.
References
- 1. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Quantification of 9-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of 9-Methylheptadecanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of this compound, from sample preparation to data interpretation.
Sample Preparation & Extraction
Question: What is the most effective method for extracting this compound from tissues or cells?
Answer: A solid-phase extraction (SPE) or a liquid-liquid extraction following protein precipitation is generally recommended for long-chain acyl-CoAs. A common approach involves homogenizing the tissue sample in a buffer, followed by protein precipitation with an organic solvent like acetonitrile or an acid like perchloric or trichloroacetic acid.[1][2] The supernatant can then be further purified using a C18 or an oligonucleotide purification column to isolate the acyl-CoAs.[1] It is crucial to work quickly and at low temperatures to minimize enzymatic degradation and hydrolysis of the thioester bond.
Question: I am observing low recovery of this compound after extraction. What are the possible causes and solutions?
Answer: Low recovery can stem from several factors:
-
Incomplete Cell Lysis: Ensure your homogenization or sonication protocol is sufficient to disrupt the cells or tissue matrix completely.
-
Enzymatic Degradation: Work on ice throughout the extraction process and consider adding enzymatic inhibitors to your homogenization buffer.
-
Adsorption to Labware: Use low-retention polypropylene tubes and pipette tips to prevent the analyte from sticking to surfaces.
-
Inefficient SPE Elution: Ensure the elution solvent is strong enough to desorb the long-chain acyl-CoA from the SPE sorbent. A solvent mixture containing isopropanol or a higher percentage of organic solvent may be necessary.[1]
Question: Can I use a stable isotope-labeled internal standard for this compound?
Answer: Yes, using a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is the most accurate method for quantification.[3][4] This approach, known as stable isotope dilution, corrects for matrix effects and variations in extraction recovery and ionization efficiency, significantly improving precision and accuracy.[5] If a specific standard is unavailable, a structurally similar long-chain acyl-CoA labeled standard can be used, but with careful validation.
Chromatography & Separation
Question: I am having difficulty separating this compound from other isomeric compounds. What can I do?
Answer: Co-elution with isomers is a significant challenge for branched-chain acyl-CoAs. To improve separation:
-
Optimize the LC Gradient: Use a shallower, longer gradient to increase the resolution between closely eluting peaks.[6]
-
Select an Appropriate Column: A longer C18 column with a smaller particle size (e.g., <2 µm) can provide higher chromatographic efficiency.[7]
-
Adjust Mobile Phase pH: The pH of the aqueous mobile phase can influence the retention of acyl-CoAs. An optimal pH is often around 5.0.[8]
-
Use Ion-Pairing Reagents: Reagents like triethylamine or ammonium acetate in the mobile phase can improve peak shape and retention for polar molecules like acyl-CoAs.[5]
Question: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape is often due to secondary interactions with the column or issues with the mobile phase.
-
Check for Column Contamination: Flush the column with a strong solvent wash to remove any adsorbed contaminants.
-
Optimize Mobile Phase Composition: Ensure the mobile phase is properly buffered and consider the use of ion-pairing reagents as mentioned above.[5]
-
Reduce Injection Volume: Injecting too large a volume of sample, especially if the sample solvent is stronger than the initial mobile phase, can cause peak distortion.
Mass Spectrometry & Detection
Question: What are the characteristic MS/MS fragmentations for this compound that I should use for Multiple Reaction Monitoring (MRM)?
Answer: Acyl-CoAs exhibit a very consistent fragmentation pattern in positive ion mode electrospray ionization (ESI+). The two most common and reliable transitions for developing an MRM method are:
-
Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety. The transition would be [M+H]⁺ → [M+H-507]⁺.[7][8][9]
-
Product Ion at m/z 428.0365: This corresponds to the adenosine 3',5'-diphosphate fragment. The transition would be [M+H]⁺ → 428.0365.[8][9][10]
For this compound (C28H54NO17P3S), the protonated molecule [M+H]⁺ has a predicted m/z. The MRM transitions would be based on this precursor mass and the characteristic product ions.
Question: I am experiencing significant ion suppression and matrix effects. How can I mitigate this?
Answer: Matrix effects can severely impact quantification accuracy.[5]
-
Improve Sample Cleanup: Incorporate an additional purification step, such as SPE, to remove interfering matrix components.[2]
-
Optimize Chromatography: Ensure the analyte peak is well-separated from the bulk of co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix-induced ion suppression.[3][4]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported for various acyl-CoAs using LC-MS/MS methods. While specific data for this compound is not available, these values provide a general benchmark for expected sensitivity.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Method | Reference |
| Various Acyl-CoAs | 2 - 133 nM | Not Specified | LC-MS/MS (MRM) | [8][11] |
| Short-Chain Acyl-CoAs | 1 - 5 fmol (on column) | Not Specified | UHPLC-ESI-MS/MS | [12] |
Note: Performance for this compound may vary based on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a generalized procedure based on common methods for acyl-CoA extraction.[1]
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize on ice in a glass homogenizer with 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Solvent Addition: Add 1 mL of 2-propanol to the homogenate and continue homogenization.
-
Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 1000 x g for 15 minutes at 4°C.
-
Purification: Collect the supernatant and load it onto a pre-conditioned solid-phase extraction (SPE) column (e.g., C18 or an oligonucleotide purification column).
-
Wash: Wash the SPE column with an appropriate aqueous solvent to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a solvent mixture such as 2-propanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Quantification
This protocol outlines a general method for the quantification of acyl-CoAs using a triple quadrupole mass spectrometer.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.25 - 0.5 mL/min.[1]
-
Column Temperature: 42°C.[8]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary: [M+H]⁺ → [M+H - 507]⁺
-
Confirmatory: [M+H]⁺ → 428.04⁺
-
-
Parameter Optimization: Optimize collision energy (CE) and declustering potential (DP) for this compound using a reference standard to maximize signal intensity.
-
Visualizations
Experimental Workflow
Caption: Figure 1: General Experimental Workflow for this compound Quantification.
Characteristic MS/MS Fragmentation
Caption: Figure 2: Characteristic Fragmentation of Acyl-CoAs for MS/MS Detection.
Troubleshooting Logic
Caption: Figure 3: Troubleshooting Flowchart for Poor Quantification Results.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 3. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 9-Methylheptadecanoyl-CoA and Other Branched-Chain Acyl-CoAs for Researchers
For Immediate Release
A comprehensive guide comparing 9-Methylheptadecanoyl-CoA with other significant branched-chain acyl-CoAs has been developed for researchers, scientists, and professionals in drug development. This guide offers an objective analysis of their metabolic fates, biochemical properties, and impacts on cellular signaling pathways, supported by experimental data and detailed methodologies.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl groups on their carbon chain. Once activated to their coenzyme A (CoA) esters, these molecules, known as branched-chain acyl-CoAs (BC-acyl-CoAs), play crucial roles in cellular metabolism, energy production, and signaling. Their unique structures often necessitate specialized enzymatic pathways for their breakdown, distinct from the classical β-oxidation of straight-chain fatty acids. The position of the methyl branch significantly influences the metabolic route and the biological activity of the molecule. This guide focuses on comparing the relatively understudied this compound with well-characterized BC-acyl-CoAs, such as those derived from phytanic acid, pristanic acid, and branched-chain amino acids (BCAAs).
Metabolic Fates: A Tale of Branch Position
The catabolism of BC-acyl-CoAs is primarily determined by the location of the methyl group.
α-Methyl and β-Methyl Branched Acyl-CoAs: Fatty acids with a methyl group on the α-carbon (C2) or β-carbon (C3) present a challenge to the standard β-oxidation machinery.
-
Phytanoyl-CoA , a β-methylated acyl-CoA derived from the dietary branched-chain fatty acid phytanic acid, cannot be directly processed by β-oxidation. It first undergoes peroxisomal α-oxidation , where the molecule is shortened by one carbon to yield pristanoyl-CoA .[1] This process involves the enzyme phytanoyl-CoA hydroxylase, a deficiency of which leads to the accumulation of phytanic acid, causing the neurological disorder Refsum disease.[2]
-
Pristanoyl-CoA , an α-methylated acyl-CoA, can then be degraded via peroxisomal β-oxidation . The α-methyl group still presents a steric hindrance, and this pathway involves a specific set of enzymes. The oxidation of pristanoyl-CoA yields acetyl-CoA and propionyl-CoA.[3][4]
Internally-Branched Acyl-CoAs: The Case of this compound:
There is a scarcity of direct experimental data on the metabolism of this compound. However, based on the principles of fatty acid oxidation, a predictive metabolic pathway can be proposed. Since the methyl group is located at the 9th carbon, it is distant from the carboxyl end where β-oxidation is initiated. Therefore, it is anticipated that β-oxidation will proceed normally for several cycles.
It is hypothesized that upon reaching the vicinity of the 9-methyl branch, the β-oxidation machinery may stall. The presence of the methyl group on an odd-numbered carbon (from the carboxyl end) would result in a β-ketoacyl-CoA intermediate with a methyl group at the α-position after several cycles. This structure is analogous to pristanoyl-CoA and would likely require specialized enzymes to be further metabolized. The final products of its complete oxidation are expected to include acetyl-CoA and propionyl-CoA.[5]
Acyl-CoAs from Branched-Chain Amino Acids: The catabolism of the BCAAs—leucine, isoleucine, and valine—also produces BC-acyl-CoAs, including isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA. These are typically shorter-chain molecules and are metabolized through specific pathways that eventually feed into the tricarboxylic acid (TCA) cycle.
Comparative Data on Branched-Chain Acyl-CoAs
To facilitate a direct comparison, the following table summarizes key biochemical parameters of representative BC-acyl-CoAs. Due to the limited available data for this compound, its properties are predicted based on its structure and the known metabolism of other BC-acyl-CoAs.
| Parameter | Phytanoyl-CoA | Pristanoyl-CoA | Isovaleryl-CoA (from Leucine) | This compound (Predicted) |
| Structure | 3,7,11,15-tetramethylhexadecanoyl-CoA | 2,6,10,14-tetramethylpentadecanoyl-CoA | 3-methylbutanoyl-CoA | This compound |
| Primary Metabolic Pathway | Peroxisomal α-oxidation[1] | Peroxisomal β-oxidation[3][4] | Mitochondrial catabolism | Mitochondrial β-oxidation with potential bypass mechanism |
| Key Metabolic Enzymes | Phytanoyl-CoA hydroxylase[2] | Branched-chain acyl-CoA oxidase, α-methylacyl-CoA racemase | Isovaleryl-CoA dehydrogenase | Standard β-oxidation enzymes, possibly specific isomerases/hydratases |
| End Products of Oxidation | Pristanoyl-CoA, CO2 | Acetyl-CoA, Propionyl-CoA[3][4] | Acetyl-CoA, Acetoacetate | Acetyl-CoA, Propionyl-CoA (predicted)[5] |
| PPARα Binding Affinity (Kd) | ~11 nM[1][6] | ~12 nM[1][6] | Not reported | Likely a high-affinity ligand |
| Known Associated Pathologies | Refsum Disease (accumulation)[2] | Disorders of peroxisomal β-oxidation | Isovaleric acidemia (deficiency in its metabolism) | None reported |
Impact on Cellular Signaling Pathways
Branched-chain acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules, primarily through the activation of nuclear receptors and their influence on key metabolic signaling hubs.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism. It is activated by a variety of fatty acids and their CoA derivatives. Both phytanoyl-CoA and pristanoyl-CoA are high-affinity ligands for PPARα, with dissociation constants (Kd) in the low nanomolar range.[1][6] This activation leads to the upregulation of genes involved in fatty acid oxidation, including those required for their own breakdown, representing a feed-forward regulatory mechanism. It is highly probable that this compound also acts as a PPARα agonist, given that other long-chain acyl-CoAs are known to bind to this receptor.
Mammalian Target of Rapamycin (mTOR) Signaling
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. While the direct interaction of long-chain BC-acyl-CoAs with the mTOR pathway is not well-documented, the metabolism of BCAAs is intricately linked to mTORC1 activation. Leucine, in particular, is a potent activator of mTORC1. The catabolism of leucine to acetyl-CoA has been shown to promote mTORC1 activity. This suggests that the metabolic flux through BCAA catabolic pathways, which generate BC-acyl-CoAs, can influence mTOR signaling.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. aocs.org [aocs.org]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation of 9-Methylheptadecanoyl-CoA's Role in a Specific Pathway: A Comparative Guide
Introduction
This guide provides a comparative analysis of the metabolic pathway of 9-Methylheptadecanoyl-CoA, a branched-chain fatty acid (BCFA). Due to the limited direct experimental data on this compound, this document leverages findings from its isomer, beta-methyl-heptadecanoic acid, to construct a putative metabolic pathway and offer a data-driven comparison. This approach provides valuable insights for researchers, scientists, and drug development professionals working on lipid metabolism and related therapeutic areas.
Metabolic Pathway of Branched-Chain Fatty Acids vs. Straight-Chain Fatty Acids
Unlike straight-chain fatty acids that are primarily metabolized through beta-oxidation, branched-chain fatty acids like this compound undergo a more complex metabolic process. The methyl group on the carbon chain sterically hinders the standard beta-oxidation enzymes, necessitating alternative pathways such as alpha-oxidation and omega-oxidation.
Hypothesized Metabolic Pathway for this compound
Based on studies of its isomer, this compound is likely metabolized through the following pathways:
-
Activation: 9-Methylheptadecanoic acid is first activated to its coenzyme A thioester, this compound.
-
Alpha-Oxidation: This pathway is crucial for the metabolism of BCFAs. It involves the removal of a single carbon from the carboxyl end, which shifts the position of the methyl group, allowing subsequent beta-oxidation to proceed.
-
Omega-Oxidation: This is a minor pathway that involves the oxidation of the terminal methyl group of the fatty acid.
-
Esterification: this compound can be incorporated into complex lipids such as triglycerides and phospholipids.
The following diagram illustrates the hypothesized metabolic pathways for this compound.
Comparative Performance: Metabolism in Heart vs. Liver
Experimental data from the metabolism of the isomer beta-methyl-heptadecanoic acid in perfused rat hearts and livers reveal significant tissue-specific differences in the metabolic handling of branched-chain fatty acids.
Table 1: Comparative Metabolism of a C18 Methyl-Branched Fatty Acid in Heart and Liver
| Metabolic Pathway | Heart (% of Metabolism) | Liver (% of Metabolism) |
| Alpha-Oxidation | < 1% | 53% |
| Omega-Oxidation | 66% | 27% |
| Esterification | 33% | 20% |
Data derived from studies on beta-methyl-heptadecanoic acid.
This data highlights that the liver is the primary site for the alpha-oxidation of this BCFA isomer, while the heart predominantly utilizes omega-oxidation and esterification.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
1. Perfused Heart and Liver Preparation
-
Animals: Male Sprague-Dawley rats are used. For liver donors, a 48-hour starvation period is implemented prior to the experiment. Heart donors receive an intraperitoneal injection of heparin (2000 U/kg) one hour before surgery.
-
Heart Perfusion: Hearts are perfused in a working mode with Krebs-Ringer bicarbonate buffer containing 2% dialyzed bovine serum albumin. The perfusion medium includes the radiolabeled fatty acid substrate (e.g., ¹⁴C-labeled beta-methyl-heptadecanoic acid).
-
Liver Perfusion: Livers are perfused in a similar manner to the hearts, with the perfusion medium containing the radiolabeled fatty acid.
2. Analysis of Metabolic Products
-
Lipid Extraction: At the end of the perfusion, tissues are freeze-clamped and lipids are extracted using a modified Folch method.
-
Chromatography: The extracted lipids are separated and quantified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Identification of Catabolites: Hydrosoluble catabolites in the perfusate are identified using gas chromatography-mass spectrometry (GC-MS).
-
Quantification: Radioactivity in the different fractions is measured using a scintillation counter to determine the percentage of metabolism through each pathway.
The following diagram outlines the experimental workflow for studying branched-chain fatty acid metabolism.
Comparative Analysis of Branched-Chain Fatty Acyl-CoA Levels: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The quantification of specific fatty acyl-CoA species, such as 9-Methylheptadecanoyl-CoA, is a complex analytical task. The levels of these metabolites can vary significantly depending on the species, tissue type, diet, and physiological state. The following table provides a representative summary of hypothetical BCFA-CoA levels to illustrate how such data would be presented for comparative analysis.
Table 1: Representative Levels of a Branched-Chain Fatty Acyl-CoA (BCFA-CoA) in Liver Tissue Across Different Species.
| Species | Common Name | Average BCFA-CoA Level (pmol/mg protein) | Standard Deviation | Analytical Method |
| Mus musculus | Mouse | 15.2 | 3.1 | LC-MS/MS |
| Rattus norvegicus | Rat | 12.8 | 2.5 | LC-MS/MS |
| Homo sapiens | Human | 8.5 | 1.9 | LC-MS/MS |
| Danio rerio | Zebrafish | 25.6 | 5.8 | LC-MS/MS |
Note: The data presented in this table are hypothetical and for illustrative purposes only, due to the lack of available quantitative data for this compound across different species in the current scientific literature. These values represent a plausible range for a low-abundance branched-chain fatty acyl-CoA.
Experimental Protocols
The accurate quantification of fatty acyl-CoAs requires robust and sensitive analytical methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
1. Sample Preparation and Extraction of Fatty Acyl-CoAs
This protocol is a widely used method for the extraction of acyl-CoAs from tissues and cells.
-
Homogenization: Tissues are homogenized in a suitable buffer on ice. For cultured cells, cell pellets are typically used.
-
Extraction: An organic solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v) with 0.1 N formic acid, is added to the homogenate to precipitate proteins and extract metabolites.[2]
-
Centrifugation: The mixture is centrifuged at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the extracted metabolites, including fatty acyl-CoAs, is carefully collected.
-
Drying: The supernatant is dried under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, typically the initial mobile phase of the LC separation, for analysis.
2. Quantification by LC-MS/MS
-
Chromatographic Separation: The extracted fatty acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column is commonly employed. The mobile phases typically consist of an aqueous component with a buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is often used for quantification, providing high selectivity and sensitivity.
-
Quantification: The concentration of the target acyl-CoA is determined by comparing its peak area to that of a stable isotope-labeled internal standard.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for the analysis of fatty acyl-CoAs and a potential signaling pathway involving these molecules.
Caption: Experimental workflow for fatty acyl-CoA analysis.
Caption: Potential signaling role of BCFA-CoAs.
References
A Comparative Guide to the Quantification of 9-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the measurement of 9-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA involved in peroxisomal metabolism. Dysregulation of branched-chain fatty acid oxidation is linked to several metabolic disorders, making accurate quantification of their CoA esters crucial for research and therapeutic development. This document outlines the predominant methodologies, presenting their performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable technique for your research needs.
Introduction to this compound and its Significance
This compound is a C18 branched-chain fatty acyl-coenzyme A. Like other branched-chain fatty acids, its metabolism primarily occurs in peroxisomes via α- and β-oxidation pathways. The accumulation of such fatty acids and their CoA esters can be indicative of peroxisomal biogenesis disorders or defects in specific enzymatic pathways. Therefore, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for diagnosing diseases, understanding pathogenic mechanisms, and for the development of novel therapeutics.
Analytical Techniques for this compound Measurement
The two primary analytical methodologies for the quantification of acyl-CoAs, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely adopted technique due to its high sensitivity, selectivity, and ability to analyze a wide range of acyl-CoAs without the need for derivatization of the intact molecule.[1][2] LC-MS/MS methods offer the advantage of directly measuring the intact acyl-CoA molecule.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for volatile compounds. For non-volatile molecules like acyl-CoAs, derivatization is necessary to increase their volatility and thermal stability.[3][4] While powerful, the requirement for derivatization can introduce variability and may not be suitable for all acyl-CoA species.
Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical performance data for the analysis of acyl-CoAs using LC-MS/MS and GC-MS. It is important to note that these values are representative and can vary depending on the specific instrument, methodology, and matrix. While direct comparative data for this compound is limited, the presented data for other acyl-CoAs provides a reliable benchmark.
| Parameter | LC-MS/MS | GC-MS | References |
| Limit of Detection (LOD) | 1-133 nM | Typically in the low ng/mL range after derivatization | [5][6] |
| Limit of Quantification (LOQ) | 160 nM - 310 nM | Typically in the low to mid ng/mL range after derivatization | [1][6] |
| **Linearity (R²) ** | >0.99 | >0.99 | [5][7] |
| Precision (%RSD) | <15% | <15% | [8][9] |
| Accuracy (%Recovery) | 80-115% | 80-110% | [5][9] |
| Throughput | High | Moderate | |
| Sample Derivatization | Not typically required for the intact molecule | Required | [4] |
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and accurate measurements. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
Protocol 1: Acyl-CoA Extraction from Biological Samples for LC-MS/MS Analysis
This protocol describes a general method for the extraction of acyl-CoAs from tissues or cells.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1, v/v/v).[10]
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., Heptadecanoyl-CoA), to the homogenization mixture to correct for extraction losses and matrix effects.[11]
-
Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[10]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in 50 mM ammonium acetate).[12]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Derivatization of Fatty Acids for GC-MS Analysis
Since direct GC-MS analysis of intact acyl-CoAs is not feasible, the fatty acid moiety must first be hydrolyzed and then derivatized.
-
Hydrolysis: Hydrolyze the acyl-CoA sample using an acidic or alkaline solution to release the 9-Methylheptadecanoic acid.
-
Extraction: Extract the free fatty acid into an organic solvent (e.g., hexane).
-
Derivatization: Convert the fatty acid to a volatile ester, typically a methyl ester (Fatty Acid Methyl Ester - FAME), by reacting with a derivatizing agent such as BF3-methanol or by acidic catalysis with methanol and sulfuric acid.
-
Extraction of Derivatives: Extract the FAMEs into an organic solvent.
-
Analysis: Inject the FAME sample into the GC-MS system.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, created using the Graphviz DOT language, depict a key metabolic pathway and a typical experimental workflow.
Caption: Peroxisomal oxidation of this compound.
Caption: Experimental workflow for acyl-CoA extraction and analysis.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of fatty acyl-CoAs. For the specific measurement of this compound, LC-MS/MS is the recommended method . Its ability to analyze the intact molecule without derivatization, coupled with its high sensitivity and selectivity, makes it superior for this application.[1] While GC-MS can be used for the analysis of the fatty acid component after hydrolysis and derivatization, this indirect approach is more laborious and prone to variability.
The choice of the optimal method will ultimately depend on the specific research question, the available instrumentation, and the sample matrix. For researchers requiring high-throughput and direct quantification of this compound and other acyl-CoAs, investing in the development and validation of an LC-MS/MS method is highly advisable. This guide provides the foundational information to make an informed decision and to establish a robust analytical workflow for the accurate measurement of this important metabolite.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Enzymatic Specificity for 9-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic specificity for 9-Methylheptadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific substrate, this document synthesizes information from studies on structurally similar methyl-branched and straight-chain fatty acyl-CoAs to infer the likely enzymatic interactions. The data presented herein is intended to guide researchers in designing experiments and understanding the metabolic fate of this particular molecule.
Introduction to Branched-Chain Fatty Acid Metabolism
The metabolism of branched-chain fatty acids, such as 9-methylheptadecanoic acid, diverges from the typical beta-oxidation pathway of straight-chain fatty acids. The presence of a methyl group can sterically hinder the action of certain enzymes, necessitating alternative metabolic routes like alpha-oxidation or the involvement of specialized enzymes with broader substrate specificities. Key enzyme classes involved in the breakdown of these molecules include acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases.
Comparative Enzyme Specificity
Acyl-CoA Dehydrogenases (ACADs)
ACADs catalyze the initial dehydrogenation step in beta-oxidation. Their specificity is primarily determined by the length of the acyl chain. For branched-chain substrates, specific ACADs are often involved.
Table 1: Comparative Substrate Specificity of Acyl-CoA Dehydrogenases
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Relative Activity (%) |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8) | ~5 | ~1400 | 100 |
| 3-Phenylpropionyl-CoA | Similar to Octanoyl-CoA | Similar to Octanoyl-CoA | High | |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16) | - | - | 100 |
| Myristoyl-CoA (C14) | - | - | ~90 | |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-Methylbutyryl-CoA | - | - | High |
| Other 2-methyl branched-chain acyl-CoAs | - | - | Significant |
Data presented is a compilation from various sources and is intended for comparative purposes. Absolute values can vary based on experimental conditions.
3-Hydroxyacyl-CoA Dehydrogenases (HADs)
HADs catalyze the second oxidation step in beta-oxidation. Specificity can vary, with some enzymes preferring short-chain methyl-branched substrates.
Table 2: Substrate Preference of 3-Hydroxyacyl-CoA Dehydrogenases
| Enzyme | Substrate Preference |
| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) | Medium-chain straight-chain 3-hydroxyacyl-CoAs[1] |
| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | Short-chain methyl-branched acyl-CoAs[1] |
This table provides a qualitative comparison based on available literature.
Phytanoyl-CoA Dioxygenase (PHYH)
PHYH is a key enzyme in the alpha-oxidation pathway, which is necessary for the degradation of fatty acids with a methyl group at the beta-carbon. It exhibits broad substrate specificity for 3-methyl-branched acyl-CoA esters.
Table 3: Substrate Specificity of Human Phytanoyl-CoA Dioxygenase (PAHX)
| Substrate | Relative Activity (%) |
| Racemic Phytanoyl-CoA | 100 |
| Isomers of 3-Methylhexadecanoyl-CoA | High |
| Other mono-branched 3-methylacyl-CoA esters (chain length ≥ C7) | Active |
| 3-Ethylacyl-CoA | Moderate |
| 3-Propylacyl-CoA | Low |
| 2- or 4-Methyl-branched acyl-CoA esters | Not detected |
| Long or very long straight-chain acyl-CoA esters | Not detected |
Data is qualitative and based on studies of recombinant human PAHX.
Experimental Protocols
The following are generalized protocols for assaying the activity of key enzyme classes involved in branched-chain fatty acid metabolism. These can be adapted for use with this compound.
Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)
This method measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6
-
Substrate: 1 mM stock solution of this compound in appropriate solvent
-
Electron Acceptor: 10 mM Ferricenium hexafluorophosphate in water
-
Enzyme: Purified or crude cell lysate containing acyl-CoA dehydrogenase
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer.
-
Add the ferricenium hexafluorophosphate solution to a final concentration of 200 µM.
-
Initiate the reaction by adding the acyl-CoA substrate to a final concentration of 25-100 µM.
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
-
The rate of reaction is calculated using the molar extinction coefficient of the ferricenium ion.
-
A blank reaction without the substrate or enzyme should be run to account for any background activity.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Coupled Spectrophotometric)
This assay measures the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA substrate. The reaction is pulled forward by coupling it to the cleavage of the product by 3-ketoacyl-CoA thiolase[2][3].
Materials:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.3
-
NAD+ solution: 10 mM in Assay Buffer
-
Coenzyme A (CoASH) solution: 2.5 mM in Assay Buffer
-
Substrate: 1 mM stock solution of 3-hydroxy-9-methylheptadecanoyl-CoA
-
Coupling Enzyme: 3-ketoacyl-CoA thiolase
-
Enzyme: Purified or crude cell lysate containing 3-hydroxyacyl-CoA dehydrogenase
Procedure:
-
In a cuvette, combine Assay Buffer, NAD+ solution (final concentration 0.5 mM), and CoASH solution (final concentration 0.1 mM).
-
Add the 3-ketoacyl-CoA thiolase to the mixture.
-
Add the 3-hydroxyacyl-CoA substrate to a final concentration of 20-50 µM.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
The rate of NADH production is proportional to the enzyme activity.
Alpha-Methylacyl-CoA Racemase Activity Assay
This assay can be performed by incubating the (2R)-methyl-branched acyl-CoA with the enzyme and then analyzing the formation of the (2S)-epimer by methods such as gas chromatography-mass spectrometry (GC-MS) after derivatization.
Metabolic Pathways and Workflows
The metabolism of a mid-chain methyl-branched fatty acid like 9-methylheptadecanoic acid likely involves a combination of alpha- and beta-oxidation steps to bypass and then degrade the branched structure.
Caption: Generalized pathway for the metabolism of this compound.
The initial activation of 9-methylheptadecanoic acid to its CoA ester is a prerequisite for its entry into degradative pathways. Due to the methyl branch, direct beta-oxidation may be hindered. Therefore, an initial alpha-oxidation step, similar to the degradation of phytanic acid, is a plausible route to remove the methyl branch or alter the structure to allow for subsequent beta-oxidation.
Caption: A logical workflow for validating enzyme specificity.
This workflow outlines the necessary steps to experimentally determine the specificity of various enzymes for this compound, from substrate preparation to final data analysis.
Conclusion
The enzymatic landscape for the metabolism of this compound is likely to involve a cohort of enzymes with specificity towards branched-chain fatty acids. While direct evidence is sparse, the comparative data and protocols provided in this guide offer a solid foundation for researchers to investigate the specific interactions and metabolic fate of this molecule. Further studies are warranted to elucidate the precise kinetic parameters of the enzymes involved, which will be crucial for a comprehensive understanding of branched-chain fatty acid metabolism and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of 9-Methylheptadecanoyl-CoA Treatment: A Framework for Investigation
Introduction
The study of fatty acid metabolism is crucial as it plays a significant role in various cellular processes, including energy storage, membrane structure, and signaling.[1][2] Alterations in fatty acid metabolism have been linked to numerous diseases, making the investigation of specific fatty acyl-CoAs like 9-Methylheptadecanoyl-CoA a promising area for therapeutic discovery.
Hypothetical Comparative Study: this compound vs. Palmitoyl-CoA
To understand the unique transcriptomic impact of this compound, a comparative study against a well-characterized saturated fatty acyl-CoA, such as Palmitoyl-CoA, is proposed. This would allow for the differentiation of general effects of fatty acyl-CoA treatment from those specific to the branched-chain structure of this compound.
Data Presentation: Predicted Gene Expression Changes
The following table summarizes hypothetical quantitative data from a comparative transcriptomic (RNA-seq) experiment in a human hepatoma cell line (e.g., HepG2) treated with this compound versus Palmitoyl-CoA. Values represent hypothetical log2 fold changes.
| Gene Symbol | Gene Name | Function | This compound (log2FC) | Palmitoyl-CoA (log2FC) |
| SCD | Stearoyl-CoA desaturase-1 | Fatty acid metabolism | -1.5 | 0.8 |
| FASN | Fatty acid synthase | Fatty acid synthesis | -1.2 | 0.5 |
| CPT1A | Carnitine palmitoyltransferase 1A | Fatty acid oxidation | 2.0 | 1.0 |
| ACOX1 | Acyl-CoA oxidase 1 | Peroxisomal fatty acid oxidation | 1.8 | 0.9 |
| PPARG | Peroxisome proliferator-activated receptor gamma | Transcription factor | 1.5 | 0.7 |
| PPARA | Peroxisome proliferator-activated receptor alpha | Transcription factor | 2.2 | 1.3 |
| SREBF1 | Sterol regulatory element-binding protein 1 | Lipogenesis regulation | -1.8 | 0.6 |
| TNF | Tumor necrosis factor alpha | Inflammatory signaling | -0.5 | 1.5 |
| IL6 | Interleukin 6 | Inflammatory signaling | -0.3 | 1.2 |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable transcriptomic analysis.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line HepG2.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
The culture medium is then replaced with serum-free DMEM for 12 hours to synchronize the cells.
-
Cells are treated with one of the following for 24 hours:
-
Vehicle control (e.g., 0.1% DMSO).
-
100 µM this compound.
-
100 µM Palmitoyl-CoA.
-
-
Each treatment condition is performed in triplicate.
-
RNA Extraction and Quality Control
-
Total RNA is extracted from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.0 and A260/A230 ratios greater than 2.0.
-
RNA integrity is evaluated using an Agilent Bioanalyzer to ensure the RNA Integrity Number (RIN) is above 8.0.
Library Preparation and RNA Sequencing
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used for first-strand cDNA synthesis using reverse transcriptase and random primers.
-
Second-strand cDNA synthesis is then performed.
-
The resulting double-stranded cDNA is subjected to end-repair, A-tailing, and adapter ligation.
-
The adapter-ligated fragments are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed using a Bioanalyzer.
-
Sequencing is performed on an Illumina sequencing platform (e.g., NovaSeq) to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using a tool like Trimmomatic.
-
Read Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Gene expression levels (read counts) are quantified using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between treatment groups and the control is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: A flowchart illustrating the key steps in the comparative transcriptomic analysis.
Hypothesized Signaling Pathway: Fatty Acid Metabolism Regulation
Caption: A diagram showing the potential impact of this compound on key metabolic regulators.
While direct experimental data on the transcriptomic effects of this compound is currently lacking, this guide provides a robust framework for initiating such investigations. By employing a comparative approach against a standard fatty acyl-CoA and utilizing established transcriptomic methodologies, researchers can elucidate the specific molecular pathways modulated by this branched-chain fatty acyl-CoA. The hypothetical data and pathways presented here suggest that this compound may have distinct effects on fatty acid metabolism and inflammatory signaling, warranting further experimental validation. This line of inquiry holds the potential to uncover novel therapeutic targets for metabolic and inflammatory diseases.
References
Unveiling the Biological Signature of Synthetic 9-Methylheptadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of synthetic 9-Methylheptadecanoyl-CoA, placing it in the context of other branched-chain fatty acyl-CoAs. Due to the limited direct experimental data on this compound, this document leverages findings from related branched-chain fatty acids (BCFAs) to infer its potential biological functions and offers standardized protocols for its empirical validation.
Comparative Biological Activity of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids and their CoA esters are increasingly recognized for their diverse biological roles, from influencing cellular metabolism to acting as signaling molecules.[1] A key mechanism through which they exert their effects is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are nuclear receptors that regulate lipid and glucose metabolism.[2][3][4]
The table below summarizes the reported binding affinities (Kd) of various fatty acyl-CoAs to PPARα, providing a basis for comparing the potential activity of this compound.
| Fatty Acyl-CoA | Chain Length & Branching | Reported PPARα Binding Affinity (Kd) | Reference |
| Phytanoyl-CoA | C20, tetramethylated | ~11 nM | [2][4] |
| Pristanoyl-CoA | C16, tetramethylated | ~12 nM | [2] |
| Palmitoyl-CoA | C16, straight-chain | Not reported in direct binding assays | - |
| Oleoyl-CoA | C18:1, straight-chain | Not reported in direct binding assays | - |
| This compound (Predicted) | C18, monomethylated | Predicted to be a PPARα ligand | Inference |
Note: The binding affinity of this compound to PPARα has not been empirically determined and is inferred based on the activity of other branched-chain fatty acyl-CoAs.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of synthetic this compound, the following experimental protocols are recommended.
PPARα Activation Assay (Cell-Based Reporter Assay)
This assay determines the ability of this compound to activate the PPARα signaling pathway.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293T) in a 96-well plate.
-
Transfection: Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treatment: After 24 hours, treat the cells with varying concentrations of synthetic this compound. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the relative luciferase units against the concentration of the test compound to determine the EC50 value.
Acyl-CoA Thioesterase (ACOT) Activity Assay
This assay measures the rate at which this compound is hydrolyzed by ACOT enzymes, providing insight into its metabolic stability.
Methodology:
-
Enzyme Source: Use purified recombinant ACOT enzymes or cell lysates known to have ACOT activity.
-
Reaction Mixture: Prepare a reaction buffer containing a specific ACOT isoform and a chromogenic or fluorogenic substrate that detects free Coenzyme A (CoA-SH) released upon hydrolysis.
-
Initiation: Start the reaction by adding synthetic this compound to the reaction mixture.
-
Detection: Monitor the increase in absorbance or fluorescence over time, which is proportional to the rate of CoA-SH release.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the progress curve. Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by measuring V₀ at various substrate concentrations.
Cellular Uptake and Metabolism Assay
This assay tracks the incorporation and metabolic fate of this compound within cells.
Methodology:
-
Radiolabeling: Synthesize radiolabeled ([¹⁴C] or [³H]) this compound.
-
Cellular Incubation: Incubate cultured cells (e.g., adipocytes, hepatocytes) with the radiolabeled compound for various time points.
-
Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Chromatographic Separation: Separate the different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the radioactivity in each lipid spot or fraction using liquid scintillation counting to determine the distribution of the radiolabel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway potentially modulated by this compound and a typical experimental workflow for its characterization.
Caption: Putative PPARα signaling pathway activation by this compound.
Caption: Experimental workflow for characterizing the biological activity of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
